5-Cyanoisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDHUCBVHTPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332697 | |
| Record name | 5-Cyanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-41-0 | |
| Record name | 5-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Cyanoisoquinoline chemical properties and structure
An In-depth Technical Guide to 5-Cyanoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name isoquinoline-5-carbonitrile, is a heterocyclic aromatic organic compound. It belongs to the benzopyridine family, which consists of a benzene ring fused to a pyridine ring. The isoquinoline core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities. The presence of the cyano group at the 5-position significantly influences the electronic properties and reactivity of the isoquinoline ring system, making it a valuable building block in medicinal chemistry and materials science. Isoquinoline and its derivatives are utilized in the synthesis of dyes, insecticides, antifungals, and various pharmaceuticals.[1][2]
Chemical Structure and Properties
The chemical structure of this compound is characterized by the isoquinoline nucleus with a nitrile (-C≡N) group attached to the C5 position.
Structure:
-
IUPAC Name: Isoquinoline-5-carbonitrile
-
CAS Number: 27655-41-0
-
Molecular Formula: C₁₀H₆N₂
-
SMILES: N#Cc1cccc2cnccc12
Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The data for the parent compound, isoquinoline, is provided for reference.
| Property | Value | Reference |
| Molecular Weight | 154.17 g/mol | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | (Isoquinoline) 5.14 | [1] |
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
-
C≡N Stretch: A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm⁻¹. This is a highly characteristic absorption for a nitrile group.
-
C-H Aromatic Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.
-
C=C and C=N Aromatic Ring Stretching: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the isoquinoline ring system.
-
C-H Aromatic Bending: Bands corresponding to out-of-plane bending are expected in the 700-900 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the cyano group will deshield the protons in its vicinity, causing their signals to appear at a higher chemical shift (downfield). The protons on the pyridine ring are generally more deshielded than those on the benzene ring.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the cyano group is expected to have a chemical shift in the range of δ 115-125 ppm. The quaternary carbon to which the cyano group is attached will also be significantly affected. Aromatic carbons typically appear in the δ 120-150 ppm range.
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 154.17. Common fragmentation patterns for isoquinoline derivatives involve the loss of HCN (m/z 27) or other small neutral molecules, leading to characteristic fragment ions.
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction .[4] This two-step process involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.
Proposed Synthesis of this compound from 5-Aminoisoquinoline:
This protocol is adapted from general Sandmeyer reaction procedures.[5]
Part A: Diazotization of 5-Aminoisoquinoline
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminoisoquinoline in a solution of hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the cooled 5-aminoisoquinoline suspension while maintaining the temperature below 5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Part B: Cyanation (Sandmeyer Reaction)
-
Catalyst Preparation: In a separate beaker, dissolve copper(I) cyanide in a solution of sodium cyanide in water.
-
Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature of the reaction mixture as per the established protocol for this specific substrate.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete displacement of the diazonium group.
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.
-
Logical Workflow Diagram
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Biological and Pharmaceutical Relevance
The isoquinoline scaffold is a cornerstone in the development of therapeutic agents. Many natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] The introduction of a cyano group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond acceptor and can influence the metabolic stability and binding affinity of the compound to its biological target. While specific biological pathways involving this compound are not well-documented, its structural similarity to other bioactive isoquinolines suggests its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents. Further research into its biological effects could unveil its potential in drug discovery.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 3. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of 5-Cyanoisoquinoline from 5-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-cyanoisoquinoline from 5-aminoisoquinoline, a key transformation in the development of novel therapeutics and functional organic materials. The primary method detailed is the Sandmeyer reaction, a robust and widely utilized process for the conversion of aromatic amines into a variety of functional groups. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the successful execution and understanding of this important chemical reaction.
Overview of the Synthesis
The conversion of 5-aminoisoquinoline to this compound is most effectively achieved through a two-step process:
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Diazotization: The primary aromatic amine, 5-aminoisoquinoline, is converted to its corresponding diazonium salt. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).
-
Sandmeyer Cyanation: The resulting isoquinoline-5-diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the displacement of the diazonium group with a cyanide group, yielding this compound and liberating nitrogen gas.
This synthetic route is favored for its reliability and the commercial availability of the starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product. Please note that while a specific yield for the direct conversion of 5-aminoisoquinoline to this compound is not widely reported in the literature, a yield of 75% has been reported for the analogous synthesis of 5-chloroisoquinoline, and a 92% yield has been noted for a similar cyanation reaction, suggesting that a high yield is achievable for this process.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Spectroscopic Data |
| 5-Aminoisoquinoline | C₉H₈N₂ | 144.17 | White to off-white solid | 128 | ¹H NMR, ¹³C NMR, IR, MS: Available in public databases such as PubChem.[1] |
| This compound | C₁₀H₆N₂ | 154.17 | Not widely reported | Not widely reported | ¹H NMR, ¹³C NMR, IR, MS: Specific experimental data is not readily available in the public domain. |
Experimental Protocols
This section provides a detailed, two-part experimental protocol for the synthesis of this compound from 5-aminoisoquinoline. The protocol is an amalgamation of established procedures for the diazotization of 5-aminoisoquinoline and the Sandmeyer cyanation of aromatic amines.
Part A: Diazotization of 5-Aminoisoquinoline
This procedure is adapted from the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.[2]
Materials:
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5-Aminoisoquinoline (1.0 eq)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Deionized Water
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Ice
Equipment:
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Three-necked round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-aminoisoquinoline in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C.
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Stir the mixture for an additional 15 minutes to ensure the complete formation of the hydrochloride salt.
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In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution in an ice bath.
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Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes. It is crucial to maintain the reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the isoquinoline-5-diazonium chloride.
Part B: Sandmeyer Cyanation
This procedure is adapted from a general method for the Sandmeyer cyanation of aromatic amines.
Materials:
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Deionized Water
-
The isoquinoline-5-diazonium chloride solution from Part A
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Dichloromethane (CH₂Cl₂)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Beaker
-
Stirring apparatus
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Copper(I) Cyanide Solution: In a well-ventilated fume hood, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide in a solution of sodium cyanide in water. The sodium cyanide helps to dissolve the otherwise sparingly soluble CuCN by forming the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.
-
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
-
Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2 hours.
-
To ensure the complete decomposition of the diazonium salt, gently heat the reaction mixture to 50-60 °C for 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualizations
Signaling Pathway: The Sandmeyer Reaction Mechanism
The following diagram illustrates the key steps in the Sandmeyer reaction for the cyanation of an aryl diazonium salt. The reaction is believed to proceed through a radical mechanism.
Caption: A diagram of the proposed radical mechanism for the Sandmeyer cyanation reaction.
Experimental Workflow
This diagram outlines the major steps in the synthesis of this compound from 5-aminoisoquinoline.
Caption: A flowchart illustrating the experimental workflow for the synthesis of this compound.
References
Spectroscopic Profile of 5-Cyanoisoquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-cyanoisoquinoline, a significant heterocyclic nitrile of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a derivative of isoquinoline, a structural motif found in numerous natural products and pharmacologically active compounds. The introduction of a cyano group at the 5-position significantly influences its electronic properties and potential as a building block in the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. Due to the limited availability of public experimental spectra for this compound, this guide presents predicted spectroscopic data generated from validated computational models, alongside generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational prediction tools and serve as a reliable reference for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.45 | d | 1.0 | H-1 |
| 8.70 | d | 6.0 | H-3 |
| 8.55 | d | 8.5 | H-8 |
| 8.20 | d | 7.5 | H-6 |
| 8.10 | d | 6.0 | H-4 |
| 7.85 | dd | 8.5, 7.5 | H-7 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 153.0 | C-1 |
| 145.5 | C-3 |
| 136.0 | C-8a |
| 135.5 | C-8 |
| 131.0 | C-6 |
| 129.5 | C-4a |
| 128.0 | C-7 |
| 120.0 | C-4 |
| 117.0 | C-5 (CN) |
| 110.0 | C-5 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the nitrile group, in addition to bands typical for the isoquinoline core.
Table 3: Predicted Significant IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2225 - 2245 | Strong, Sharp | C≡N stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1580 - 1620 | Medium to Strong | Aromatic C=C stretch |
| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |
| 700 - 900 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the isoquinoline ring system.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 154 | 100 | [M]⁺ (Molecular Ion) |
| 127 | Moderate | [M - HCN]⁺ |
| 101 | Moderate | [M - HCN - C₂H₂]⁺ |
Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small, volatile molecules.
-
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for separation and introduction.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided predicted data and generalized protocols will aid researchers in the identification and further investigation of this important molecule.
The Diverse Biological Landscape of 5-Cyanoisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a cyano group at the 5-position of the isoquinoline ring system creates a unique pharmacophore with distinct electronic and steric properties, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 5-cyanoisoquinoline derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising area.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and proliferation.
One notable area of investigation involves complex fused pyrrolo[2,1-a]isoquinoline systems bearing a cyano substituent. These compounds have demonstrated broad-spectrum antiproliferative activity. For instance, certain derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1]
Quantitative Anticancer Activity Data
The following table summarizes the 50% growth inhibition (GI50) values for a representative cyano-substituted pyrrolo[2,1-a]isoquinoline derivative against a panel of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.295 |
| HL-60(TB) | Leukemia | 0.287 |
| K-562 | Leukemia | 0.349 |
| MOLT-4 | Leukemia | 0.245 |
| RPMI-8226 | Leukemia | 0.321 |
| SR | Leukemia | 0.198 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 3.49 |
| EKVX | Non-Small Cell Lung Cancer | 0.264 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.344 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.313 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.328 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.329 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.291 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.356 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.334 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.299 |
| HCC-2998 | Colon Cancer | 0.335 |
| HCT-116 | Colon Cancer | 0.301 |
| HCT-15 | Colon Cancer | 0.197 |
| HT29 | Colon Cancer | 0.311 |
| KM12 | Colon Cancer | 0.308 |
| SW-620 | Colon Cancer | 0.288 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.368 |
| SF-295 | CNS Cancer | 0.351 |
| SF-539 | CNS Cancer | 0.331 |
| SNB-19 | CNS Cancer | 0.341 |
| SNB-75 | CNS Cancer | 0.278 |
| U251 | CNS Cancer | 0.365 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.298 |
| MALME-3M | Melanoma | 0.308 |
| M14 | Melanoma | 0.319 |
| SK-MEL-2 | Melanoma | 0.312 |
| SK-MEL-28 | Melanoma | 0.346 |
| SK-MEL-5 | Melanoma | 0.291 |
| UACC-257 | Melanoma | 0.303 |
| UACC-62 | Melanoma | 0.307 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.301 |
| OVCAR-3 | Ovarian Cancer | 0.339 |
| OVCAR-4 | Ovarian Cancer | 0.321 |
| OVCAR-5 | Ovarian Cancer | 0.327 |
| OVCAR-8 | Ovarian Cancer | 0.311 |
| SK-OV-3 | Ovarian Cancer | 0.345 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.321 |
| A498 | Renal Cancer | 0.355 |
| ACHN | Renal Cancer | 0.358 |
| CAKI-1 | Renal Cancer | 0.361 |
| RXF 393 | Renal Cancer | 0.288 |
| SN12C | Renal Cancer | 0.333 |
| TK-10 | Renal Cancer | 0.348 |
| UO-31 | Renal Cancer | 0.318 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.333 |
| DU-145 | Prostate Cancer | 0.319 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.366 |
| MDA-MB-231/ATCC | Breast Cancer | 0.331 |
| HS 578T | Breast Cancer | 0.328 |
| BT-549 | Breast Cancer | 0.298 |
| T-47D | Breast Cancer | 0.354 |
| MDA-MB-468 | Breast Cancer | 0.349 |
Data for compound 9a from a study on cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives.[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol outlines a common method for assessing the in vitro anticancer activity of compounds by measuring cell density.
1. Cell Plating:
-
Grow cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.
2. Compound Incubation:
-
After 24 hours, add the this compound derivative at various concentrations to the wells.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Cell Fixation and Staining:
-
Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Wash the plates five times with deionized water.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Remove the unbound dye by washing five times with 1% acetic acid.
4. Measurement:
-
Air-dry the plates.
-
Solubilize the bound stain with 10 mM trizma base.
-
Measure the absorbance at 515 nm using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental workflow for the Sulforhodamine B (SRB) assay.
Enzyme Inhibition by this compound Derivatives
The this compound scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors, particularly targeting kinases and poly(ADP-ribose) polymerases (PARPs), which are crucial in cancer and inflammatory diseases.
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While 5-aminoisoquinoline is a known PARP-1 inhibitor, the introduction of a cyano group can modulate this activity.
Kinase Inhibition
Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Isoquinoline derivatives have been extensively explored as kinase inhibitors. The 5-cyano substitution can influence the binding affinity and selectivity of these compounds for various kinases.
Quantitative Enzyme Inhibition Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative isoquinoline derivatives against PARP and kinase enzymes.
| Compound Type | Target Enzyme | IC50 (nM) |
| 5-Benzamidoisoquinolin-1-one | PARP-1 | 380 |
| PARP-2 | 41 | |
| Isoquinoline Sulfonamide (H-7) | Protein Kinase A | 300 |
| Protein Kinase C | 6000 | |
| Isoquinoline Sulfonamide (H-8) | Protein Kinase A | 1200 |
| Protein Kinase G | 480 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
1. Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare a solution of the specific kinase, its substrate peptide, and ATP in the kinase buffer.
2. Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP.
-
Add a second reagent that converts the ADP generated by the kinase reaction into ATP.
-
Add a luciferase/luciferin reagent to generate a luminescent signal proportional to the amount of ADP produced.
4. Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an in vitro luminescence-based kinase inhibition assay.
Anti-inflammatory Activity of this compound Derivatives
Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The this compound scaffold has been investigated for its potential to modulate inflammatory pathways, primarily through the inhibition of key signaling molecules.
The anti-inflammatory effects of isoquinoline derivatives are often mediated by the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can therefore lead to a broad-spectrum anti-inflammatory effect.
Signaling Pathways in Inflammation
The following diagram illustrates the NF-κB signaling pathway, a common target for anti-inflammatory isoquinoline derivatives.
The NF-κB signaling pathway and a potential point of inhibition by this compound derivatives.
Quantitative Anti-inflammatory Activity Data
While specific IC50 values for this compound derivatives in anti-inflammatory assays are not widely published, related isoquinoline compounds have demonstrated potent inhibition of pro-inflammatory mediators. For example, certain isoquinoline-1-carboxamides have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol is used to quantify the production of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
1. Cell Culture and Stimulation:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
2. Griess Reagent Preparation:
-
Prepare Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
3. Assay Procedure:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the mixed Griess reagent.
-
Incubate at room temperature for 10 minutes, protected from light.
4. Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production by the test compound.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research highlights their potential as potent anticancer, anti-inflammatory, and enzyme-inhibiting compounds. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this intriguing class of molecules.
Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. The continued investigation of this compound derivatives holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
References
The Isoquinoline Core: A Technical Guide to its Discovery, History, and Biological Significance
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of over 2,500 naturally occurring alkaloids.[1] This privileged structure, consisting of a benzene ring fused to a pyridine ring, has been a focal point of chemical and medical research for over a century.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, including analgesics, antimicrobials, and anticancer agents.[2][3][4] This technical guide provides a comprehensive overview of the discovery and history of isoquinoline alkaloids, details key experimental protocols for their synthesis and isolation, presents quantitative data for comparative analysis, and visualizes their complex signaling pathways.
Discovery and Historical Milestones
The journey of isoquinoline alkaloids began with the isolation of the parent compound and the subsequent discovery of its naturally occurring, biologically active derivatives.
1.1. The Isolation of Isoquinoline
The history of isoquinoline is intrinsically linked to the study of coal tar, a complex mixture of organic compounds. In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a novel nitrogen-containing basic compound from this mixture.[1][5] They named it "isoquinoline" due to its isomeric relationship with the previously discovered quinoline.[1] Their isolation method relied on the fractional crystallization of the acid sulfate salt from the basic fraction of coal tar.[1][5]
A significant advancement in the isolation process was made in 1914 by Weissgerber, who developed a more efficient method based on the differential basicity of quinoline and isoquinoline, allowing for selective extraction.[5]
1.2. The Dawn of Isoquinoline Alkaloids: Morphine
While the parent heterocycle was a product of 19th-century industrial chemistry, the story of isoquinoline alkaloids starts much earlier. In 1806, Friedrich Sertürner's isolation of morphine from the opium poppy (Papaver somniferum) marked the first-ever isolation of an alkaloid.[2] This seminal discovery opened the door to the scientific investigation of plant-derived medicinal compounds.[2] The complex structure of morphine, however, would not be fully elucidated and synthesized until the 1950s, a testament to the stereochemical complexity of many benzylisoquinoline alkaloids.[2]
1.3. Elucidation of the Isoquinoline Structure
Early chemical studies established the molecular formula of isoquinoline as C₉H₇N.[1] The structural puzzle was solved through oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded two identifiable products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid), confirming the fusion of a benzene and a pyridine ring.[1]
Quantitative Data
The following tables summarize key quantitative data for representative isoquinoline alkaloids and their synthesis.
Table 1: Physicochemical Properties of Selected Isoquinoline Alkaloids
| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 5.14 |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | 8.21 |
| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | 8.17 |
| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | 6.4 |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 (chloride) | - |
| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 277-280 (chloride) | - |
Table 2: Representative Yields of Key Isoquinoline Syntheses
| Synthesis Method | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |
| Bischler-Napieralski | N-(2-Phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | POCl₃ | ~70-90% | (Representative) |
| Pictet-Spengler | Tryptamine and Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | H⁺ | ~80-95% | (Representative) |
| Pomeranz–Fritsch | Benzaldehyde and Aminoacetoaldehyde diethyl acetal | Isoquinoline | H₂SO₄ | ~50-60% | (Representative) |
Experimental Protocols
Detailed methodologies for the synthesis and isolation of isoquinoline alkaloids are crucial for their study and application.
3.1. Synthesis of 3,4-Dihydroisoquinolines via the Bischler-Napieralski Reaction
This reaction is a fundamental method for constructing the dihydroisoquinoline core.
Materials:
-
β-Phenylethylamide derivative
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., P₂O₅)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-phenylethylamide in the anhydrous solvent.
-
Slowly add the dehydrating agent (e.g., POCl₃, typically 1.5-2.0 equivalents) to the solution. The addition may be exothermic and should be done with caution.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
Purify the product by column chromatography or recrystallization as needed.
3.2. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
This reaction is particularly important for the synthesis of tetrahydroisoquinolines and is a key step in the biosynthesis of many alkaloids.
Materials:
-
β-Arylethylamine (e.g., tryptamine, dopamine)
-
Aldehyde or ketone
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Solvent (e.g., dichloromethane, water, 1,1,1,3,3,3-hexafluoro-2-propanol)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction
-
Standard laboratory glassware
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or ketone (typically 1.0-1.2 equivalents) to the solution.
-
Add the acid catalyst (catalytic amount to several equivalents, depending on the substrate and conditions).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude tetrahydroisoquinoline.
-
Purify the product via column chromatography or recrystallization.
3.3. Isolation of Berberine from Berberis Species
Berberine is a prominent isoquinoline alkaloid with a long history of medicinal use.
Materials:
-
Dried and powdered plant material (e.g., roots of Berberis vulgaris)
-
Methanol or ethanol
-
Hydrochloric acid (1%)
-
Ammonium hydroxide solution
-
Chloroform
-
Silica gel for column chromatography
-
Eluting solvents (e.g., chloroform-methanol mixtures)
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate the solvent under reduced pressure to obtain a crude extract.
-
Dissolve the crude extract in 1% hydrochloric acid and filter to remove insoluble materials.
-
Alkalinize the acidic solution with ammonium hydroxide to a pH of approximately 8-9, which will precipitate the tertiary alkaloids.
-
Extract the aqueous solution with chloroform multiple times.
-
Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.
-
Prepare a silica gel column and load the crude alkaloid fraction.
-
Elute the column with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.
-
Collect the fractions and monitor by TLC. Fractions containing pure berberine (visible as a yellow spot) are combined.
-
Evaporate the solvent from the combined fractions to obtain purified berberine.
Signaling Pathways and Biological Activities
Isoquinoline alkaloids exert their diverse pharmacological effects by modulating various cellular signaling pathways.
4.1. Berberine's Anticancer Signaling Pathways
Berberine has been shown to possess significant anticancer properties by targeting multiple signaling cascades involved in cell proliferation, apoptosis, and inflammation.[1][2][3][5][6]
Caption: Berberine's multi-target anticancer activity.
4.2. Morphine's Neuronal Signaling Pathway
Morphine's potent analgesic effects are mediated through its interaction with opioid receptors in the central nervous system, leading to the inhibition of pain signaling.[4]
Caption: Morphine's mechanism of analgesia.
Conclusion
From their initial discovery in the complex matrix of coal tar and the historic isolation of morphine, isoquinoline alkaloids have become a vast and vital class of natural products. Their rich history is paralleled by their diverse and potent biological activities, which are now being understood at a molecular level through the elucidation of their interactions with key signaling pathways. The synthetic methodologies developed over the past century have not only enabled the confirmation of their structures but also provided the tools for the creation of novel derivatives with enhanced therapeutic properties. This guide serves as a foundational resource for researchers, providing a historical context, practical experimental protocols, and an overview of the biological significance of this remarkable class of compounds, thereby fostering further innovation in the field of drug discovery and development.
References
- 1. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of oncogenic signaling pathways by berberine for treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density Distribution in the 5-Cyanoisoquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron density distribution within the 5-cyanoisoquinoline ring, a crucial scaffold in medicinal chemistry. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes theoretical principles and computational methodologies to offer a detailed perspective on the electronic characteristics of this compound.
Introduction to this compound
This compound is a derivative of isoquinoline, an aromatic heterocyclic organic compound. The introduction of a cyano (-CN) group at the 5-position significantly perturbs the electron density of the parent isoquinoline ring system. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This withdrawal of electron density, both through inductive (sigma-bond) and resonance (pi-bond) effects, profoundly influences the molecule's chemical properties.
The key electronic features to consider are:
-
Polarization: The electron-withdrawing cyano group creates a significant dipole moment in the molecule.
-
Reactivity: The altered electron density dictates the susceptibility of different positions on the ring to electrophilic and nucleophilic attack.
-
Intermolecular Interactions: The electron-rich and electron-deficient regions govern how the molecule interacts with biological targets such as proteins and enzymes.
Theoretical and Computational Methodologies
The electron density distribution in this compound is primarily investigated through computational quantum chemical methods.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules.[1] By approximating the exchange-correlation functional, DFT calculations can provide accurate descriptions of electron density, electrostatic potential, and molecular orbitals. For a molecule like this compound, a common approach involves geometry optimization followed by population analysis using a functional like B3LYP with a basis set such as 6-31G*.
Experimental Workflow for Computational Analysis:
References
An In-depth Technical Guide to the Therapeutic Potential of 5-Cyanoisoquinoline Analogs, Focusing on the Well-Characterized PARP Inhibitor 5-Aminoisoquinoline
A Note to the Reader: Initial research for this technical guide on the therapeutic applications of 5-Cyanoisoquinoline revealed a significant scarcity of publicly available scientific literature detailing its specific biological activities, mechanisms of action, and quantitative therapeutic data. The compound is noted in chemical literature primarily as a synthetic intermediate. For instance, it has been described in the synthesis of certain HIV protease inhibitors and as a precursor to other molecules like 6-methoxyl-5-Cyanoisoquinoline, an intermediate for the natural alkaloid Yohimbine.
Given the limited direct biological data on this compound, and to provide a comprehensive and data-rich resource as requested, this guide will focus on the closely related and extensively studied analog, 5-Aminoisoquinoline (5-AIQ) . 5-AIQ is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, and its therapeutic potential has been investigated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The insights from 5-AIQ can provide a valuable framework for understanding the potential therapeutic avenues for other 5-substituted isoquinolines.
Introduction to 5-Aminoisoquinoline (5-AIQ)
5-Aminoisoquinoline (5-AIQ) is a water-soluble and potent inhibitor of the nuclear enzyme Poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the cellular response to DNA damage, playing a crucial role in DNA repair, genomic stability, and cell death.[2] Overactivation of PARP-1 in pathological conditions can lead to depletion of cellular energy stores (NAD+ and ATP), triggering cell death and promoting inflammation.[3] Consequently, the inhibition of PARP-1 by compounds like 5-AIQ has emerged as a promising therapeutic strategy for various diseases.[3]
This guide provides a technical overview of the therapeutic applications of 5-AIQ, its mechanism of action, quantitative data from key studies, and relevant experimental protocols.
Therapeutic Applications of 5-Aminoisoquinoline
The primary therapeutic value of 5-AIQ stems from its potent PARP-1 inhibition. This mechanism has implications for several disease areas:
-
Oncology: PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2] While specific clinical data for 5-AIQ in oncology is less extensive than for clinically approved PARP inhibitors, its potent enzymatic inhibition makes it a valuable research tool and a potential scaffold for novel anticancer agents.[3] Isoquinoline alkaloids, as a class, are known to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[4]
-
Neuroprotection: Isoquinoline alkaloids have demonstrated neuroprotective effects by mitigating nerve injury through anti-inflammatory actions, reduction of oxidative stress, and regulation of autophagy.[5][6] 5-AIQ, through its PARP-1 inhibition, has been suggested as a potential therapeutic for neurodegenerative conditions like Parkinson's disease and multiple sclerosis.[3]
-
Inflammatory Diseases: PARP-1 activation is a key step in the inflammatory cascade. 5-AIQ has shown beneficial effects in experimental models of lung injury, arthritis, and asthma by reducing the expression of adhesion molecules and subsequent neutrophil recruitment.[1][3] It also exhibits immunomodulatory properties.[3]
Mechanism of Action: PARP-1 Inhibition
The primary mechanism of action for 5-AIQ is the inhibition of PARP-1. This process is central to its therapeutic effects.
-
DNA Damage Response: In the presence of DNA single-strand breaks, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.
-
Enzyme Inhibition: 5-AIQ acts as a competitive inhibitor of PARP-1, binding to the enzyme's active site and preventing the synthesis of PAR chains.[2] This inhibition disrupts the DNA repair process.
-
Synthetic Lethality in Cancer: In cancer cells with defective homologous recombination repair (e.g., due to BRCA mutations), the inhibition of PARP-1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair these more complex lesions, leading to genomic instability and cell death.[2][7]
-
Anti-inflammatory Effects: By inhibiting PARP-1, 5-AIQ prevents the depletion of NAD+ and ATP that occurs during excessive PARP-1 activation in inflammatory conditions. This preserves cellular energy and reduces the upregulation of pro-inflammatory pathways.[3]
Below is a diagram illustrating the central role of PARP-1 in the DNA damage response and the inhibitory action of 5-AIQ.
Quantitative Data
The following table summarizes key quantitative data for isoquinoline derivatives from the cited literature. Note the prevalence of data for compounds other than this compound, highlighting the need for further research on this specific molecule.
| Compound | Assay/Model | Target | Result Type | Value | Reference |
| 5-Aminoisoquinoline (5-AIQ) | In silico ADME prediction | Bioavailability | Score | 0.55 | [3] |
| In vitro metabolic stability | Human liver microsomes | Half-life | 14.5 min | [1] | |
| IQ3b (isoquinoline derivative) | In vitro platelet aggregation | Phosphodiesterase | IC50 | 11 +/- 5 µM | [8] |
| In vitro calcium elevation | Calcium channels | IC50 | 9 +/- 4 µM | [8] | |
| AQ11 (quinoline derivative) | In vitro platelet aggregation | Phosphodiesterase | IC50 | 43 +/- 8 µM | [8] |
| In vitro calcium elevation | Calcium channels | IC50 | 32 +/- 6 µM | [8] | |
| Compound 7e (tetrahydroisoquinoline) | Anticancer activity (A549 cells) | CDK2 | IC50 | 0.155 µM | |
| Compound 8d (tetrahydroisoquinoline) | Anticancer activity (MCF7 cells) | DHFR | IC50 | 0.170 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the study of isoquinoline derivatives.
Synthesis of 5-Substituted Isoquinolines
The synthesis of this compound can be achieved from 5-aminoisoquinoline via a Sandmeyer reaction. A similar protocol is used for the synthesis of 5-chloroisoquinoline.
Protocol Summary (adapted from the synthesis of 5-chloroisoquinoline):
-
Diazotization: 5-Aminoisoquinoline is suspended in water and cooled to 0-5°C. Concentrated hydrochloric acid is added to form the hydrochloride salt. A cold solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a stirred solution of copper(I) cyanide (for this compound) or copper(I) chloride (for 5-chloroisoquinoline) in concentrated hydrochloric acid.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
In Vitro Genotoxicity Assays
To assess the safety profile of a compound, genotoxicity assays are performed. 5-AIQ has been shown to be non-genotoxic in a battery of tests.
Protocol Summary (based on OECD guidelines):
-
Bacterial Reverse Mutation Test (Ames Test): Various strains of Salmonella typhimurium are exposed to the test compound at different concentrations, with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess mutagenicity.
-
In Vitro Chromosomal Aberration Test: Human lymphocytes are cultured and treated with the test compound. Cells are arrested in metaphase, harvested, and chromosomes are analyzed for structural aberrations.
-
In Vivo Bone Marrow Micronucleus Test: Mice are administered the test compound. Bone marrow is harvested, and polychromatic erythrocytes are analyzed for the presence of micronuclei, an indicator of chromosomal damage.
In Vitro Anticancer Activity Assay
The antiproliferative activity of novel compounds is a primary screening method in cancer research.
Protocol Summary (general protocol):
-
Cell Culture: Human cancer cell lines are maintained in appropriate culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a period, typically 48 to 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT, Sulforhodamine B) is added, and after a further incubation, the absorbance is read using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
Conclusion and Future Directions
While the therapeutic potential of this compound remains largely unexplored, its structural analog, 5-Aminoisoquinoline, serves as a powerful example of how the isoquinoline scaffold can be leveraged for therapeutic benefit, primarily through the potent inhibition of PARP-1. The established anti-cancer, neuroprotective, and anti-inflammatory properties of 5-AIQ and other isoquinoline derivatives provide a strong rationale for the investigation of this compound and its derivatives.
Future research should focus on the synthesis and biological evaluation of this compound to determine its specific molecular targets and therapeutic potential. Key areas of investigation should include its activity as a PARP inhibitor, its cytotoxic effects on cancer cell lines, and its potential neuroprotective and anti-inflammatory properties. The detailed protocols and established signaling pathways outlined in this guide for related compounds provide a clear roadmap for such future investigations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Aminoisoquinoline (1532-84-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. ISOQUINOLINE-5-CARBOXYLIC ACID CAS#: 27810-64-6 [amp.chemicalbook.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Cyano Group at the 5-Position of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the cyano group located at the 5-position of the isoquinoline scaffold. The presence of the electron-withdrawing cyano group significantly influences the chemical behavior of the isoquinoline ring system, offering a versatile handle for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document details key reactions, including nucleophilic and electrophilic transformations, reductions, and cycloadditions, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Electronic Influence of the 5-Cyano Group
The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. When positioned at the C5 position of the isoquinoline ring, it exerts a strong inductive (-I) and resonance (-M) effect, which deactivates the benzene ring towards electrophilic substitution and activates the pyridine ring towards nucleophilic attack. This electronic modulation is a key determinant of the reactivity of 5-cyanoisoquinoline.
Reactions at the Cyano Group
The cyano group itself is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.
Hydrolysis
The hydrolysis of the cyano group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.
-
Acid-Catalyzed Hydrolysis to Carboxylic Acid: Treatment of this compound with a strong acid, such as concentrated hydrochloric acid, under reflux conditions leads to the formation of isoquinoline-5-carboxylic acid.
-
Base-Catalyzed Hydrolysis to Amide: Partial hydrolysis to the corresponding amide, isoquinoline-5-carboxamide, can be achieved under milder basic conditions.
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| Isoquinoline-5-carboxylic acid | Concentrated HCl, reflux | ~50-60% | [1] |
| Isoquinoline-5-carboxamide | H₂O₂, K₂CO₃, DMSO, 60 °C | Good |
Reduction
The cyano group can be reduced to either an aminomethyl group or a formyl group, providing valuable synthetic intermediates.
-
Reduction to an Aminomethyl Group: Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon, or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄), affords 5-(aminomethyl)isoquinoline.[2]
-
Reduction to a Formyl Group: Partial reduction to the aldehyde, 5-formylisoquinoline, can be accomplished using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Table 2: Reduction of this compound
| Product | Reagents and Conditions | Yield (%) | Reference |
| 5-(Aminomethyl)isoquinoline | LiAlH₄, THF, reflux | High | [3] |
| 5-Formylisoquinoline | DIBAL-H, Toluene, -78 °C to rt | Moderate |
Addition of Grignard Reagents
The addition of Grignard reagents to the cyano group, followed by acidic workup, leads to the formation of ketones. This reaction provides a powerful method for the carbon-carbon bond formation at the 5-position. For example, the reaction of this compound with phenylmagnesium bromide yields 5-benzoylisoquinoline.
Table 3: Grignard Reaction with this compound
| Product | Reagents and Conditions | Yield (%) | Reference(s) |
| 5-Benzoylisoquinoline | 1. Phenylmagnesium bromide, THF, rt2. H₃O⁺ workup | Moderate | [4][5] |
Reactions on the Isoquinoline Ring
The electron-withdrawing nature of the 5-cyano group influences the reactivity of both the benzene and pyridine rings of the isoquinoline nucleus.
Nucleophilic Aromatic Substitution
The deactivation of the benzene ring by the cyano group makes nucleophilic aromatic substitution (SNAr) on this ring challenging. However, the pyridine ring is activated towards nucleophilic attack, particularly at the C1 position.
Cycloaddition Reactions
The isoquinoline ring system can participate in cycloaddition reactions. For instance, in the context of a Diels-Alder reaction, the electron-deficient nature of the isoquinoline ring, further enhanced by the 5-cyano group, suggests it could act as a dienophile.[3][6] The reaction of this compound with an electron-rich diene, such as cyclopentadiene, would be expected to yield a cycloadduct, with the stereochemistry favoring the endo product due to secondary orbital interactions.[7][8][9]
Role in Drug Development and Signaling Pathways
Isoquinoline derivatives are prevalent in medicinal chemistry, and the introduction of a cyano group can significantly impact their biological activity. Notably, isoquinoline-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][10][11][12] The cyano group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within the active site of the target protein.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention by a this compound-based inhibitor.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitor.
Experimental Protocols
This section provides detailed methodologies for key reactions involving this compound.
Synthesis of Isoquinoline-5-carboxylic Acid (Acid-Catalyzed Hydrolysis)
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (saturated solution)
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in concentrated hydrochloric acid (10 volumes).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 5-(Aminomethyl)isoquinoline (LiAlH₄ Reduction)
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel.
Experimental Workflows
Workflow for the Synthesis and Purification of Isoquinoline-5-carboxylic Acid
Caption: Synthesis of Isoquinoline-5-carboxylic Acid.
Workflow for the Synthesis of a this compound Derivative as a PI3K Inhibitor
Caption: Synthesis and Evaluation of a PI3K Inhibitor.
References
- 1. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents | Bentham Science [benthamscience.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. longdom.org [longdom.org]
- 9. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility and Stability of 5-Cyanoisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Cyanoisoquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines standardized methodologies for determining its solubility in common solvents and assessing its stability under various stress conditions. The included data tables are representative examples to guide researchers in their experimental design and data presentation. Furthermore, this guide details experimental protocols and provides visual workflows to facilitate the systematic evaluation of this compound's physicochemical properties, which are critical for its handling, formulation, and the development of robust manufacturing processes.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in various biologically active molecules, making it a crucial building block for the synthesis of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and manufacturing. This guide serves as a foundational resource for scientists and researchers, offering detailed protocols and data presentation formats to characterize the physicochemical properties of this compound.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical parameter that influences its purification, formulation, and bioavailability. The following section provides a general protocol for determining the solubility of this compound and presents a template for data reporting.
Experimental Protocol: Equilibrium Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Toluene, Ethyl Acetate)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method.
-
Calculate the solubility of this compound in the original solvent, expressed in mg/mL or g/100 mL.
Representative Solubility Data
The following table presents a hypothetical solubility profile for this compound in various common solvents at two different temperatures. Researchers should replace this with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Water | 37 | < 0.1 |
| Ethanol | 25 | 5.2 |
| Ethanol | 37 | 8.9 |
| Methanol | 25 | 7.8 |
| Methanol | 37 | 12.5 |
| Acetone | 25 | 15.3 |
| Acetone | 37 | 25.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 37 | > 100 |
| Acetonitrile | 25 | 3.1 |
| Acetonitrile | 37 | 5.4 |
| Toluene | 25 | 1.2 |
| Toluene | 37 | 2.5 |
| Ethyl Acetate | 25 | 4.6 |
| Ethyl Acetate | 37 | 7.9 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.
Stability Profile of this compound
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
Objective: To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and analyze by HPLC.
-
Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period. At each time point, withdraw a sample, neutralize it with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze samples at appropriate time points.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed.
Representative Stability Data
The following table summarizes the expected outcomes of forced degradation studies on this compound. The actual percentage of degradation and the number of degradation products should be determined experimentally.
| Stress Condition | Conditions | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 24h | 15% | DP-1, DP-2 |
| Alkaline Hydrolysis | 0.1 N NaOH, RT, 24h | 25% | DP-3, DP-4 |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 10% | DP-5 |
| Thermal Degradation | 80 °C, 48h (Solid) | 5% | DP-6 |
| Thermal Degradation | 80 °C, 24h (Solution) | 20% | DP-1, DP-6 |
| Photolytic Degradation | ICH Q1B conditions | 30% | DP-7, DP-8 |
Note: "DP" stands for Degradation Product. The identities of these products would need to be elucidated using techniques such as LC-MS/MS and NMR. The data in this table is for illustrative purposes only.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described in this guide.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
Methodological & Application
Application Notes and Protocols for the Bischler-Napieralski Synthesis of 5-Cyanoisoquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the synthesis of 5-cyanoisoquinoline precursors using the Bischler-Napieralski reaction. The isoquinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceuticals. The introduction of a cyano group at the 5-position can serve as a versatile handle for further chemical modifications, making these precursors valuable intermediates in drug discovery and development.
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides using a condensing agent.[1][2] This reaction is an intramolecular electrophilic aromatic substitution.[1][2]
It is important to note that the Bischler-Napieralski reaction is most effective for aromatic rings bearing electron-donating groups.[1][3] The presence of an electron-withdrawing group, such as the cyano group, deactivates the aromatic ring towards electrophilic substitution, making the cyclization more challenging. Consequently, harsher reaction conditions are often required for substrates lacking electron-donating groups.[2][3]
Reaction Scheme
The synthesis of a this compound precursor, such as 5-cyano-1-methyl-3,4-dihydroisoquinoline, can be envisioned as a two-step process:
-
Amide Formation: Acylation of a β-(3-cyanophenyl)ethylamine with an appropriate acylating agent (e.g., acetic anhydride or acetyl chloride) to form the corresponding N-acyl-β-(3-cyanophenyl)ethylamine.
-
Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide precursor in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), often with the addition of phosphorus pentoxide (P₂O₅) to enhance reactivity.[2][3]
Experimental Protocols
Protocol 1: Synthesis of N-(β-(3-cyanophenyl)ethyl)acetamide (Precursor)
This protocol describes the synthesis of the amide precursor required for the Bischler-Napieralski cyclization.
Materials:
-
β-(3-cyanophenyl)ethylamine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve β-(3-cyanophenyl)ethylamine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution. A catalytic amount of pyridine can be added if desired.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Bischler-Napieralski Cyclization to 5-Cyano-1-methyl-3,4-dihydroisoquinoline
This is a generalized protocol for the cyclization of the electron-deficient precursor. Optimization of reaction time and temperature may be necessary.
Materials:
-
N-(β-(3-cyanophenyl)ethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅) (optional, but recommended)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Ammonium hydroxide (NH₄OH) solution (concentrated)
-
Dichloromethane (DCM) or chloroform (CHCl₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(β-(3-cyanophenyl)ethyl)acetamide (1.0 eq) and anhydrous toluene or acetonitrile.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq). For substrates with electron-withdrawing groups, the addition of phosphorus pentoxide (P₂O₅, 1-2 eq) to the refluxing POCl₃ is often most effective.[2][3]
-
Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Basify the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is > 9, while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with dichloromethane or chloroform (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude 5-cyano-1-methyl-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
| Parameter | Precursor Synthesis (Amidation) | Bischler-Napieralski Cyclization |
| Starting Material | β-(3-cyanophenyl)ethylamine | N-(β-(3-cyanophenyl)ethyl)acetamide |
| Key Reagents | Acetic anhydride | POCl₃, P₂O₅ (recommended) |
| Solvent | Dichloromethane | Toluene or Acetonitrile |
| Temperature | 0 °C to Room Temperature | Reflux (80-110 °C) |
| Reaction Time | 2-4 hours | 4-12 hours (optimization needed) |
| Typical Yield | High (>90%) | Moderate (variable, optimization required) |
| Key Challenges | - | Deactivation of the aromatic ring by the cyano group, requiring harsh conditions. |
Visualizations
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the Bischler-Napieralski reaction, proceeding through a nitrilium ion intermediate.
Caption: General mechanism of the Bischler-Napieralski reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of this compound precursors.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Pictet-Spengler Reaction for the Synthesis of 5-Cyanoisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pictet-Spengler reaction for the synthesis of 5-cyanoisoquinoline analogs, a class of compounds with significant potential in medicinal chemistry. Due to the electron-withdrawing nature of the cyano group, modifications to the classical Pictet-Spengler conditions are often necessary to achieve successful cyclization. This document outlines a representative protocol, discusses the challenges, and presents the biological context of these molecules.
Introduction
The Pictet-Spengler reaction is a powerful acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. This reaction has been a cornerstone in the synthesis of a vast array of alkaloids and pharmacologically active compounds.[1][2][3]
The synthesis of this compound analogs via the Pictet-Spengler reaction presents a unique challenge. The strongly electron-withdrawing cyano group deactivates the aromatic ring, making the final intramolecular cyclization step more difficult compared to reactions with electron-rich aromatic systems.[4][5] Consequently, harsher reaction conditions, such as the use of strong acids like trifluoroacetic acid (TFA) or Lewis acids, are typically required to drive the reaction to completion.[1][2]
This compound derivatives are of significant interest in drug discovery, particularly in the development of anticancer agents. The cyano group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets or serving as a precursor for other functional groups.[6] Research has shown that various substituted quinoline and isoquinoline derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[6][7][8]
Reaction Mechanism and Workflow
The general mechanism of the Pictet-Spengler reaction proceeds through the formation of a Schiff base from the β-arylethylamine and the aldehyde, which then protonates to form an electrophilic iminium ion. The subsequent intramolecular attack of the aromatic ring on the iminium ion, followed by deprotonation, yields the tetrahydroisoquinoline product. For deactivated systems like those with a cyano substituent, a strong acid catalyst is crucial to enhance the electrophilicity of the iminium ion and facilitate the cyclization.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 5-cyanotetrahydroisoquinoline analog. Researchers should note that optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
β-(3-cyanophenyl)ethylamine
-
Aldehyde or ketone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of β-(3-cyanophenyl)ethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (0.1-0.5 M) is added trifluoroacetic acid (2.0-5.0 eq) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). If no reaction is observed at room temperature, the mixture can be heated to reflux.
-
Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The aqueous layer is separated and extracted with dichloromethane (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-cyanotetrahydroisoquinoline analog.
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various this compound analogs based on the generalized protocol. Actual yields will vary depending on the specific substrates and optimized conditions.
| Entry | Aldehyde/Ketone | R¹ | R² | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | H | H | TFA (3.0) | 25 | 24 | 45 |
| 2 | Acetaldehyde | CH₃ | H | TFA (3.0) | 25 | 36 | 40 |
| 3 | Benzaldehyde | Ph | H | TFA (4.0) | 40 | 48 | 35 |
| 4 | Acetone | CH₃ | CH₃ | TFA (5.0) | 40 | 72 | 25 |
| 5 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | TFA (5.0) | 40 | 72 | 30 |
Biological Activity and Signaling Pathways
Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[9][10][11] The anticancer properties of these compounds are often attributed to their ability to interfere with fundamental cellular processes. While the specific targets of this compound analogs are a subject of ongoing research, many isoquinoline-based anticancer agents function through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, or modulation of protein kinase activity.[9]
Conclusion
The Pictet-Spengler reaction, while challenging for electron-deficient systems, can be adapted for the synthesis of this compound analogs through the use of strong acid catalysis and optimized reaction conditions. These compounds represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the specific biological targets and mechanisms of action of this compound derivatives will be crucial for their advancement as potential drug candidates.
References
- 1. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles (2019) | Parisa Gholamzadeh | 25 Citations [scispace.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis and activity of analogues of bistetrahydroisoquinoline alkaloids as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 5-Cyanoisoquinoline Core at the C1 Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 5-cyanoisoquinoline scaffold at the C1 position, a key building block in medicinal chemistry. Detailed protocols for selected reactions are provided, along with data on expected yields. Furthermore, the biological relevance of C1-functionalized 5-cyanoisoquinolines is discussed in the context of their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and tankyrase, two important targets in cancer therapy.
Introduction
The isoquinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a cyano group at the 5-position can significantly modulate the electronic properties of the ring system, influencing its reactivity and interaction with biological targets. Functionalization at the C1 position is of particular interest as it allows for the introduction of diverse substituents that can probe the binding pockets of enzymes and receptors, leading to the development of potent and selective inhibitors. This document focuses on the application of the Reissert reaction for the C1-functionalization of the this compound core and explores the potential of the resulting compounds as inhibitors of PARP and tankyrase.
Synthetic Methodologies: The Reissert Reaction
The Reissert reaction is a powerful and versatile method for the introduction of a cyano group and an acyl group at the C1 and N2 positions of an isoquinoline, respectively. The resulting Reissert compound is a stable intermediate that can be further elaborated to introduce a variety of functional groups at the C1 position. The electron-withdrawing nature of the 5-cyano group is expected to influence the reactivity of the isoquinoline nitrogen, potentially requiring optimized reaction conditions.
General Workflow for C1-Functionalization via the Reissert Reaction
The overall strategy involves a three-step process:
-
Formation of the Reissert Compound: Reaction of this compound with an acyl chloride and a cyanide source.
-
Alkylation or Arylation of the Reissert Intermediate: Deprotonation of the C1-proton followed by reaction with an electrophile (e.g., alkyl halide or aryl halide).
-
Hydrolysis: Removal of the N-acyl group to yield the C1-substituted this compound.
Caption: General workflow for the C1-functionalization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoyl-5-cyano-1,2-dihydroisoquinoline-1-carbonitrile (A Reissert Compound)
This protocol describes the formation of a Reissert compound from this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (10 mL/mmol) is added potassium cyanide (1.5 eq) in water (2 mL/mmol).
-
The biphasic mixture is cooled to 0 °C in an ice bath.
-
Benzoyl chloride (1.2 eq) is added dropwise to the vigorously stirred mixture over 10 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL/mmol).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Reissert compound.
Protocol 2: C1-Alkylation of the Reissert Compound
This protocol details the introduction of an alkyl group at the C1 position.
Materials:
-
2-Benzoyl-5-cyano-1,2-dihydroisoquinoline-1-carbonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the Reissert compound (1.0 eq) in anhydrous DMF (10 mL/mmol) at 0 °C under a nitrogen atmosphere is added sodium hydride (1.2 eq) portionwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The alkyl halide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL/mmol).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the C1-alkylated Reissert compound.
Protocol 3: Hydrolysis to 1-Alkyl-5-cyanoisoquinoline
This protocol describes the final deacylation step.
Materials:
-
C1-alkylated Reissert compound
-
Ethanol
-
5% Aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the C1-alkylated Reissert compound (1.0 eq) in ethanol (10 mL/mmol) is treated with 5% aqueous NaOH solution (5 mL/mmol).
-
The mixture is heated at reflux for 2-4 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 10 mL/mmol).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the final 1-alkyl-5-cyanoisoquinoline.
Data Presentation
The following table summarizes typical yields for the Reissert reaction and subsequent alkylation of isoquinoline, which can be used as a reference for the synthesis with the this compound core. The presence of the electron-withdrawing cyano group may influence these yields.
| Acyl Chloride (R-COCl) | Reissert Compound Yield (%) | Alkylating Agent (R'-X) | C1-Alkylated Product Yield (%) |
| Benzoyl chloride | 85-95 | Iodomethane | 70-85 |
| Acetyl chloride | 70-80 | Benzyl bromide | 75-90 |
| Chloroacetyl chloride | 65-75 | Ethyl iodide | 60-75 |
| Ethyl chloroformate | 80-90 | Allyl bromide | 65-80 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and the substrate.
Biological Applications: Targeting PARP and Tankyrase
C1-substituted 5-cyanoisoquinolines are promising scaffolds for the development of inhibitors targeting enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and tankyrase.
PARP Inhibition and DNA Damage Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][2] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3] Isoquinoline derivatives, particularly those with a 5-substituted pattern, have been identified as potent PARP inhibitors.[4] The this compound core functionalized at C1 can be explored for its potential to interact with the nicotinamide binding pocket of PARP-1.
Caption: Role of PARP-1 in DNA repair and its inhibition.
Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation. Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[7] Inhibition of tankyrase stabilizes Axin, leading to the degradation of β-catenin and downregulation of Wnt target genes.[8] Isoquinolin-1-one derivatives have been identified as potent tankyrase inhibitors, suggesting that the this compound scaffold could be a valuable starting point for the design of new tankyrase inhibitors.[9]
Caption: Tankyrase inhibition in the Wnt/β-catenin pathway.
Conclusion
The functionalization of the this compound core at the C1 position offers a promising avenue for the development of novel therapeutic agents. The Reissert reaction provides a robust and versatile synthetic route to a wide range of C1-substituted derivatives. The potential of these compounds as inhibitors of PARP and tankyrase highlights their relevance in oncology drug discovery. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions for the this compound substrate and extensive structure-activity relationship (SAR) studies are warranted to fully exploit the therapeutic potential of this scaffold.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyau… [ouci.dntb.gov.ua]
- 4. Alternative Methods for the Alkylation of Isoquinoline Reissert Compounds | Semantic Scholar [semanticscholar.org]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7214689B2 - Isoquinoline compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Cyanoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its unique arrangement of a fused benzene and pyridine ring provides a versatile platform for the development of novel therapeutic agents. The introduction of a cyano group at the 5-position of the isoquinoline ring system can significantly influence the molecule's electronic properties, metabolic stability, and potential for intermolecular interactions, making 5-cyanoisoquinoline a valuable building block in drug discovery.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions allow for the modular construction of complex molecular architectures from readily available starting materials. This document provides detailed application notes and experimental protocols for key cross-coupling reactions involving this compound and its halo-precursors, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the accompanying ligand is critical for catalytic activity and selectivity. Ligands modulate the electronic and steric properties of the palladium center, influencing oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki reactions) or facilitating the deprotonation of nucleophiles (in Buchwald-Hartwig and Sonogashira reactions). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system and is often chosen based on the reaction temperature and the specific coupling partners. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA).
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can often be used to accelerate these reactions.
-
Inert Atmosphere: Many palladium catalysts and phosphine ligands are sensitive to oxygen. Therefore, these reactions are typically performed under an inert atmosphere of nitrogen or argon.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide or triflate. This reaction is widely used to synthesize biaryl and vinyl-aryl compounds.
Application Notes
The Suzuki-Miyaura coupling of a 5-haloisoquinoline provides a direct route to 5-arylisoquinolines. The electron-withdrawing nature of the cyano group can influence the reactivity of the C-X bond. The general reactivity trend for the halide is I > Br > Cl. The choice of catalyst, ligand, and base is crucial for achieving high yields.
General Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Quantitative Data: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyquinoline
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 73 |
| 2 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 68 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 76 |
(Data adapted from a study on related quinoline derivatives and represents a plausible outcome for isoquinoline substrates under similar conditions)
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-methoxyisoquinoline
Materials:
-
5-Bromo-8-methoxyisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-8-methoxyisoquinoline, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent mixture (toluene/ethanol/water) to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-8-methoxyisoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and a primary or secondary amine.[1] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Application Notes
The Buchwald-Hartwig amination of a 5-haloisoquinoline allows for the introduction of a wide variety of amino groups at this position. The reaction is sensitive to the choice of ligand, with bulky, electron-rich phosphine ligands often providing the best results. Strong bases such as sodium tert-butoxide are commonly used.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 88 |
| 3 | 5-Bromo-1,3-dimethylpyrazole | Piperidine | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 75 |
(Data represents general conditions and yields for Buchwald-Hartwig aminations and serves as a guide for reactions with 5-haloisoquinolines.)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
5-Haloisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous solvent, followed by the 5-haloisoquinoline and the amine via syringe.
-
Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).
-
Stir the reaction until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2]
Application Notes
The Sonogashira coupling of a 5-haloisoquinoline provides access to 5-alkynylisoquinolines, which are valuable intermediates for further transformations or as final products in drug discovery programs. The reaction is generally tolerant of a wide range of functional groups. Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.
General Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for a Sonogashira coupling experiment.
Quantitative Data: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4 | 85 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 6 | 78 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 5 | 92 |
(Data adapted from a protocol for the analogous 6-bromoisoquinoline-1-carbonitrile and represents expected outcomes for 5-haloisoquinolines.)
Experimental Protocol: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile
Materials:
-
6-Bromoisoquinoline-1-carbonitrile (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-bromoisoquinoline-1-carbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[3] This reaction is a powerful method for the synthesis of substituted alkenes.
Application Notes
The Heck reaction of a 5-haloisoquinoline with an alkene allows for the introduction of a vinyl group at the 5-position. The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors. Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners.
Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
Quantitative Data: Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.01) | - | NaOAc (1.2) | DMA | 140 | 24 | 95 |
| 2 | 3-Bromothiophene | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | H₂O/DMF | 110-180 | 4 | 85-95 |
(Data represents general conditions and yields for Heck reactions and serves as a guide for reactions with 5-haloisoquinolines.)
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
5-Bromoisoquinoline (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required, 2-10 mol%)
-
Base (e.g., K₂CO₃, Et₃N, NaOAc) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, acetonitrile)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromoisoquinoline, the palladium catalyst, the ligand (if used), and the base.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The cross-coupling reactions outlined in this document provide powerful and versatile methods for the functionalization of the 5-position of the isoquinoline ring system. By leveraging these protocols, researchers in drug discovery and development can efficiently synthesize diverse libraries of 5-substituted isoquinoline derivatives for structure-activity relationship (SAR) studies and the identification of novel therapeutic candidates. The provided experimental protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline using the Sandmeyer reaction. 5-Chloroisoquinoline is a valuable intermediate in the synthesis of various pharmaceutical compounds and is a key building block in medicinal chemistry and materials science.[1][2] The procedure detailed below is a robust and well-established method for this transformation.[1]
Application Notes
5-Chloroisoquinoline serves as a critical precursor in the development of a range of bioactive molecules.[1] Its applications include:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2]
-
Organic Synthesis: The chlorine atom provides a site for further functionalization through cross-coupling reactions, enabling the creation of complex molecular architectures.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for novel pesticides and herbicides.[1]
The synthesis from 5-aminoisoquinoline is typically achieved through the Sandmeyer reaction, which involves two primary stages: the diazotization of the primary aromatic amine, followed by the copper(I) chloride-catalyzed displacement of the diazonium group.[1][3][4] It is important to handle diazonium salts with care as they can be explosive under certain conditions.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| 5-Aminoisoquinoline | 5.0 g | 1.0 |
| Concentrated Hydrochloric Acid (Diazotization) | 15 mL | - |
| Sodium Nitrite | 2.5 g | ~1.05 |
| Copper(I) Chloride | 5.0 g | ~1.5 |
| Concentrated Hydrochloric Acid (for CuCl solution) | 25 mL | - |
| Deionized Water (for 5-aminoisoquinoline suspension) | 50 mL | - |
| Deionized Water (for sodium nitrite solution) | 10 mL | - |
| Reaction Temperature (Diazotization) | 0-5 °C | - |
| Reaction Temperature (Sandmeyer Reaction) | Below 10 °C | - |
| Post-addition Stirring Time (Room Temperature) | 2 hours | - |
| Heating Temperature (Decomposition) | 60 °C | - |
| Heating Time | 30 minutes | - |
| Final pH (Neutralization) | ~8-9 | - |
Experimental Protocol
This protocol is divided into two parts: the preparation of the diazonium salt and the subsequent Sandmeyer reaction.
Part A: Diazotization of 5-Aminoisoquinoline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.[1]
-
Cool the suspension to 0-5 °C using an ice-salt bath.[1]
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C.[1]
-
Stir the mixture for an additional 15 minutes to ensure the complete formation of the hydrochloride salt.[1]
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.[1]
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over a period of 30 minutes. It is crucial to maintain the reaction temperature between 0 °C and 5 °C throughout the addition.[1]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[1]
Part B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution.[1]
-
Cool the resulting copper(I) chloride solution to 0-5 °C in an ice bath.[1]
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. This will result in the vigorous evolution of nitrogen gas. Maintain the temperature of the reaction mixture below 10 °C during this addition.[1]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[1]
-
To ensure the complete decomposition of any remaining diazonium salt, heat the reaction mixture to 60 °C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a 20% aqueous solution of sodium hydroxide until the pH reaches approximately 8-9.[1]
-
The crude 5-chloroisoquinoline can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
-
Further purification can be achieved by column chromatography or recrystallization.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-chloroisoquinoline.
References
Application Note and Protocols for the Purity Analysis of 5-Cyanoisoquinoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the determination of purity for 5-Cyanoisoquinoline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to be a starting point for method development and can be adapted for specific instrumentation and impurity profiles.
Introduction
This compound is a heterocyclic aromatic compound of interest in pharmaceutical research and development. Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of many pharmaceutical compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the separation and identification of volatile and semi-volatile compounds.[2] The choice between these techniques often depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of isoquinoline derivatives.[3][4] This protocol outlines a gradient RP-HPLC method coupled with UV detection for the purity analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
Formic acid (reagent grade).
-
This compound reference standard and sample for analysis.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in methanol to a final concentration of approximately 1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a suitable technique for the analysis of this compound due to its expected volatility. This method provides high sensitivity and specificity for the identification and quantification of impurities. The following protocol is a general guideline and may require optimization based on the specific instrument and potential impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar and aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
This compound reference standard and sample for analysis.
-
Methanol or a suitable volatile solvent.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in methanol to a final concentration of approximately 1 mg/mL.
4. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Area % = (Area of main peak / Total area of all peaks in TIC) x 100
-
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. Impurities can be tentatively identified by library searching of their mass spectra.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed HPLC and GC-MS methods. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC Method | GC-MS Method |
| Analyte | This compound | This compound |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium |
| Detection | UV at 254 nm | Mass Spectrometry (EI) |
| Typical Retention Time | To be determined experimentally | To be determined experimentally |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Workflow for Purity Analysis.
Logical Relationship of Analytical Techniques
The choice between HPLC and GC-MS for purity analysis is guided by the physicochemical properties of the analyte and its potential impurities.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Cyanoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-cyanoisoquinoline as a versatile starting material in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below focus on leveraging the reactivity of the cyano group and the isoquinoline scaffold to construct diverse molecular architectures, including pyrrolo[2,1-a]isoquinolines and 5-(1H-tetrazol-5-yl)isoquinoline, with a focus on anticancer drug discovery.
Introduction
The isoquinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] The introduction of a cyano group at the 5-position of the isoquinoline ring provides a key functional handle for a variety of chemical transformations. This strategically placed electron-withdrawing group can activate the isoquinoline system for nucleophilic attack and serve as a precursor for other functional groups, making this compound an attractive building block for the synthesis of novel heterocyclic compounds with diverse biological activities.[2][3]
Recent research has highlighted the potential of isoquinoline derivatives as potent anticancer agents.[4][5] Their mechanisms of action are varied and can include the inhibition of crucial cellular processes such as tubulin polymerization, a key event in cell division.[6][7] This document details synthetic protocols for creating novel heterocyclic systems from this compound and provides insights into their potential biological applications.
I. Synthesis of Cyano-Substituted Pyrrolo[2,1-a]isoquinolines via [3+2] Cycloaddition
One of the powerful methods for constructing complex heterocyclic systems is the [3+2] cycloaddition reaction. This approach can be utilized to synthesize cyano-substituted pyrrolo[2,1-a]isoquinolines, a class of compounds that has demonstrated significant anticancer activity.[2] The reaction proceeds through the in situ generation of an isoquinolinium ylide from the corresponding isoquinolinium salt, which then reacts as a 1,3-dipole with a suitable dipolarophile, such as fumaronitrile.
Experimental Protocol: General Procedure for the Synthesis of Cyano-Substituted Pyrrolo[2,1-a]isoquinolines[2]
This protocol describes the synthesis of cyano-substituted pyrrolo[2,1-a]isoquinolines starting from an isoquinolinium salt, which can be prepared from this compound.
Materials:
-
Substituted Isoquinolinium Salt (derived from this compound)
-
Fumaronitrile
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the isoquinolinium salt (1 mmol) and fumaronitrile (1.2 mmol) in anhydrous dichloromethane (20 mL), add triethylamine (1.5 mmol) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure cyano-substituted pyrrolo[2,1-a]isoquinoline derivative.
-
Characterization: Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Anticancer Activity
A series of synthesized cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results are summarized in the table below.
| Compound | Cancer Cell Line | GI₅₀ (μM) |
| 9a | OVCAR-8 (Ovarian) | < 0.01 |
| SW-620 (Colon) | 0.082 | |
| 9b | Various Cell Lines | Moderate, Non-selective |
Data adapted from a study on cyano-substituted pyrrole fused (iso)quinoline derivatives.[2] Compound 9a demonstrated significant and selective inhibitory activity against ovarian and colon cancer cell lines.
II. Synthesis of 5-(1H-Tetrazol-5-yl)isoquinoline
The cyano group of this compound can be readily converted into a tetrazole ring, which is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. This transformation provides access to a new class of isoquinoline derivatives with potentially altered physicochemical and pharmacological properties.
Experimental Protocol: Synthesis of 5-(1H-Tetrazol-5-yl)isoquinoline[8][9]
This protocol describes the [3+2] cycloaddition of an azide source to the nitrile functionality of this compound.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in DMF (10 mL). Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Reaction: Heat the reaction mixture at 120-130 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and acidify with concentrated HCl to pH 2-3. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the structure of the synthesized 5-(1H-tetrazol-5-yl)isoquinoline using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
III. Proposed Diversification of the this compound Scaffold
The this compound scaffold can be further diversified to generate a library of novel heterocyclic compounds using modern synthetic methodologies.
A. Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not a typical substrate for direct cross-coupling, it can be synthesized from 5-halo-isoquinolines (e.g., 5-bromoisoquinoline). These halogenated precursors are excellent substrates for Suzuki and Sonogashira coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkynyl substituents at the 5-position. These substituents can then be further elaborated into novel heterocyclic systems.
-
Suzuki Coupling: Reaction of 5-bromo- or 5-iodo-isoquinoline with a variety of boronic acids or esters in the presence of a palladium catalyst and a base can yield a wide range of 5-aryl- and 5-heteroarylisoquinolines.[8][9]
-
Sonogashira Coupling: The coupling of 5-halo-isoquinolines with terminal alkynes, catalyzed by palladium and copper, provides access to 5-alkynylisoquinolines.[10][11] These alkynyl derivatives are versatile intermediates for the synthesis of various fused heterocycles.
B. Click Chemistry
The versatile "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed for the synthesis of triazole-containing isoquinoline derivatives.[12] This would require the conversion of this compound to either a 5-azidoisoquinoline or a 5-ethynylisoquinoline, which can then be reacted with a corresponding alkyne or azide partner to form the desired 1,2,3-triazole ring.
C. Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step.[1][13][14] this compound can potentially be utilized as a component in various MCRs, where the cyano group can participate in cyclization reactions to form novel heterocyclic frameworks.
IV. Mechanism of Action: Inhibition of Tubulin Polymerization
Several pyrrolo[2,1-a]isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[6][7] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
The inhibition of tubulin polymerization by these compounds is often associated with their binding to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and application notes provided herein demonstrate its utility in constructing complex molecular architectures with significant potential in drug discovery, particularly in the development of new anticancer agents. The strategic functionalization of the this compound scaffold through various synthetic methodologies opens up exciting avenues for the exploration of new chemical space and the identification of potent and selective therapeutic agents. Further investigation into the structure-activity relationships of these novel compounds will be crucial for optimizing their pharmacological profiles.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Cyanoisoquinoline and its Analogs as Ligands in Organometallic Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
Part 1: Synthesis of 5-Cyanoisoquinoline Ligand
While no organometallic complexes of this compound are prominently described in the reviewed literature, its synthesis is a critical first step for its potential use as a ligand. The following protocols detail a reliable two-step synthesis from isoquinoline.
Experimental Protocol 1: Synthesis of 5-Bromoisoquinoline
This procedure follows a well-established method for the regioselective bromination of isoquinoline.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Diethyl ether
-
1 M Sodium Hydroxide (aq)
-
Anhydrous Magnesium Sulfate
-
Dry ice
-
Acetone
-
Crushed ice
-
25% Ammonium Hydroxide (aq)
Procedure:
-
In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the temperature remains below 30°C.
-
Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Add 64.6 g (363 mmol) of N-bromosuccinimide in portions, maintaining the internal temperature between -22 and -26°C with vigorous stirring.
-
Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.
-
Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5 L flask.
-
Adjust the pH of the mixture to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.
-
Extract the alkaline suspension with diethyl ether (1 x 800 mL, then 2 x 200 mL).
-
Wash the combined organic layers with 200 mL of 1 M NaOH (aq) and 200 mL of water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a light brown solid.
-
Purify the crude product by fractional distillation under reduced pressure (bp 145-149°C at 14 mm Hg) to obtain 5-bromoisoquinoline as a white solid.
Expected Yield: 47-49%
Experimental Protocol 2: Synthesis of this compound
This protocol is a general method for the cyanation of an aryl bromide using a palladium catalyst.
Materials:
-
5-Bromoisoquinoline
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromoisoquinoline (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and dppf (0.05 mmol).
-
Add 5 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: Yields for this specific reaction are not reported, but are generally moderate to high for similar aryl cyanations.
Part 2: 2-Phenylisoquinoline as a Ligand Analog in Organometallic Chemistry
Given the absence of specific data for this compound complexes, we present here the application of 2-phenylisoquinoline as a ligand in the synthesis of a cyclometalated iridium(III) complex. The phenyl group at the 2-position facilitates the C-H activation necessary for the formation of a cyclometalated C^N ligand structure.
Application Notes
Cyclometalated iridium(III) complexes are widely studied for their applications in:
-
Organic Light-Emitting Diodes (OLEDs): Due to their high phosphorescence quantum yields.
-
Photocatalysis: As potent photoredox catalysts for a variety of organic transformations.
-
Bioimaging: As phosphorescent probes for cellular imaging.
-
Photodynamic Therapy: As photosensitizers for cancer treatment.
The synthesis of these complexes typically involves the initial formation of a chloro-bridged iridium dimer, which is then reacted with an ancillary ligand.
Quantitative Data for an Analogous Iridium Complex
The following table summarizes data for a representative cyclometalated iridium(III) complex, [Ir(2-phenylisoquinoline)₂(acac)], where acac is acetylacetonate.
| Property | Value |
| Formula | C₃₇H₂₉IrN₂O₂ |
| Molecular Weight | 751.86 g/mol |
| Appearance | Yellow-orange solid |
| Emission λ (in CH₂Cl₂) | ~580 nm |
| Quantum Yield (Φ) | High (often > 0.5) |
Experimental Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex
This protocol describes a two-step synthesis of a representative cyclometalated iridium(III) complex using 2-phenylisoquinoline as the C^N ligand.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(2-phenylisoquinoline)₂Cl]₂
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylisoquinoline
-
2-Ethoxyethanol
-
Water
-
Argon
Procedure:
-
In a round-bottom flask, suspend IrCl₃·xH₂O (1.0 mmol) and 2-phenylisoquinoline (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 120°C) under an argon atmosphere for 18-24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a yellow-orange solid.
-
Collect the solid by filtration, wash with methanol and then hexane, and dry under vacuum to yield the chloro-bridged iridium dimer.
Step 2: Synthesis of the Monomeric Iridium Complex, [Ir(2-phenylisoquinoline)₂(ancillary ligand)]
Materials:
-
[Ir(2-phenylisoquinoline)₂Cl]₂
-
Ancillary ligand (e.g., acetylacetone)
-
Sodium carbonate (Na₂CO₃)
-
2-Ethoxyethanol
-
Dichloromethane
-
Hexane
-
Argon
Procedure:
-
In a Schlenk flask, dissolve the chloro-bridged iridium dimer (0.5 mmol) and the ancillary ligand (e.g., acetylacetone, 1.2 mmol) in 2-ethoxyethanol (20 mL).
-
Add sodium carbonate (2.5 mmol) to the mixture.
-
Degas the solution with argon for 15 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography on silica gel or by recrystallization (e.g., from dichloromethane/hexane) to obtain the final iridium complex.
Visualizations
Synthesis Workflow for this compound
Caption: A flowchart illustrating the two-step synthesis of this compound from isoquinoline.
General Structure of a Cyclometalated Iridium(III) Complex
Caption: A diagram showing the coordination of two cyclometalated (C^N) isoquinoline-based ligands and one ancillary (L^L) ligand to a central iridium atom.
Application Notes and Protocols for Evaluating the Biological Activity of 5-Cyanoisoquinoline Derivatives In Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro evaluation of 5-cyanoisoquinoline derivatives, a class of compounds with significant potential in drug discovery, particularly as anticancer agents through mechanisms such as PARP (Poly(ADP-ribose) polymerase) inhibition. These application notes detail the protocols for key biological assays and present a framework for data analysis and visualization.
Introduction to this compound Derivatives
The isoquinoline scaffold is a prominent feature in many biologically active compounds. The addition of a cyano group at the 5-position can significantly influence the molecule's chemical properties and biological activity, often enhancing its potency and selectivity as an enzyme inhibitor. A primary target for this class of compounds is PARP, a family of enzymes crucial for DNA repair.[1] By inhibiting PARP, particularly in cancer cells with existing DNA repair defects (like BRCA mutations), this compound derivatives can induce synthetic lethality, leading to targeted cell death.[1][2]
Data Presentation: Biological Activity of Isoquinoline and Quinoline Derivatives
The following tables summarize the biological activities of various isoquinoline and quinoline derivatives from published studies, providing a reference for the potential efficacy of novel this compound analogues.
Table 1: PARP-1 Inhibition by Quinoxaline and Quinazolinone Derivatives [3][4][5]
| Compound ID | Scaffold | PARP-1 IC₅₀ (nM) | Reference Compound | PARP-1 IC₅₀ (nM) |
| Compound 5 | Quinoxaline | 3.05 | Olaparib | 4.40 |
| Compound 8a | Quinoxaline | 2.31 | Olaparib | 4.40 |
| Compound 12c | Quinazolinone | 30.38 | Olaparib | 27.89 |
Table 2: Cytotoxicity of Quinoline and Isoquinoline Derivatives in Human Cancer Cell Lines [6][7][8][9]
| Compound ID | Scaffold | Cell Line | IC₅₀/GI₅₀ (µM) |
| Compound 9a | Pyrrolo[2,1-a]isoquinoline | HCT-15 (Colon) | 0.197 (GI₅₀) |
| Compound 9a | SNB-75 (CNS) | 0.197 (GI₅₀) | |
| Compound 9a | OVCAR-8 (Ovarian) | >100 (GI₅₀) | |
| Compound 9a | SW-620 (Colon) | >100 (GI₅₀) | |
| Compound 4d | 2-amino-3-cyano-quinoline | A549 (Lung) | 3.317 |
| Compound 4e | 2-amino-3-cyano-quinoline | A549 (Lung) | 4.648 |
| Compound 4d | 2-amino-3-cyano-quinoline | MCF-7 (Breast) | 7.711 |
| Compound 4e | 2-amino-3-cyano-quinoline | MCF-7 (Breast) | 6.114 |
| Compound 1g | Isoquinolinequinone | MDA-MB-231 (Breast) | 5.12 |
| Compound 1g | HCT-116 (Colon) | 7.24 | |
| Compound 1g | HepG2 (Liver) | 6.12 |
Table 3: Cell Cycle Arrest Induced by an Isoquinolinequinone Derivative [9]
| Treatment | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | MDA-MB-231 | 55.3 | 25.1 | 19.6 |
| Compound 1g (5 µM) | MDA-MB-231 | 30.2 | 58.3 | 11.5 |
Experimental Protocols
PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against PARP-1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal in the presence of the test compound indicates PARP-1 inhibition.
Materials:
-
PARP-1 Assay Buffer (50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well white plates
-
NAD⁺
-
Biotinylated NAD⁺
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound test compounds
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives and the positive control (Olaparib) in PARP-1 Assay Buffer.
-
To each well of the histone-coated plate, add 25 µL of the test compound dilution or control.
-
Prepare the PARP-1 reaction mix containing PARP-1 enzyme, activated DNA, NAD⁺, and biotinylated NAD⁺ in the assay buffer.
-
Add 25 µL of the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of diluted Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate luminometer.
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound test compounds
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration (e.g., IC₅₀) of the this compound derivative for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Visualizations
Caption: PARP signaling pathway and its inhibition by this compound derivatives.
Caption: A typical in vitro screening cascade for this compound derivatives.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthocyanins induce cell cycle perturbations and apoptosis in different human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 5-Cyanoisoquinoline: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 5-cyanoisoquinoline, a versatile scaffold in medicinal chemistry. The strategic modification of this core structure allows for the exploration of a wide range of biological activities, particularly in the development of novel anticancer agents. This guide covers key synthetic transformations of the 5-cyano group and highlights the therapeutic potential of the resulting derivatives, with a focus on their role as inhibitors of critical signaling pathways.
Introduction to this compound in Medicinal Chemistry
The isoquinoline framework is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] The introduction of a cyano group at the 5-position offers a unique chemical handle for a variety of synthetic transformations. The electron-withdrawing nature of the nitrile can influence the electronic properties of the isoquinoline ring system, while the cyano group itself can be converted into other valuable functional groups such as carboxylic acids, amines, and tetrazoles. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, enabling the optimization of potency, selectivity, and metabolic stability.
Derivatives of the isoquinoline scaffold have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2][3] Furthermore, substituted isoquinolines have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes critical for DNA repair, making them attractive targets for cancer therapy, particularly in combination with DNA-damaging agents.[4][5]
Synthesis of the this compound Scaffold
The starting material, this compound, can be synthesized from commercially available isoquinoline through a two-step process involving bromination followed by cyanation.
Protocol: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from established methods for the bromination of isoquinoline.[3]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to -20°C, slowly add isoquinoline to concentrated sulfuric acid.
-
Once the isoquinoline is fully dissolved and the temperature is stable, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -20°C and -15°C.
-
Stir the reaction mixture at this temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 1 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude 5-bromoisoquinoline.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield pure 5-bromoisoquinoline.
Protocol: Synthesis of this compound from 5-Bromoisoquinoline
This protocol describes a nucleophilic substitution reaction to replace the bromo group with a cyano group.
Materials:
-
5-Bromoisoquinoline
-
Copper(I) Cyanide (CuCN)
-
Anhydrous Dimethylformamide (DMF)
-
Iron(III) Chloride (FeCl₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine 5-bromoisoquinoline and copper(I) cyanide in anhydrous DMF.
-
Heat the reaction mixture to reflux (approximately 150-160°C) and maintain for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of iron(III) chloride and hydrochloric acid and stir for 1 hour to decompose the copper complexes.
-
Neutralize the solution with an aqueous NaOH solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization of the 5-Cyano Group
The 5-cyano group serves as a versatile precursor for several key functional groups in medicinal chemistry. The following protocols detail the conversion of this compound into its corresponding carboxylic acid, aminomethyl, and tetrazolyl derivatives.
Hydrolysis to Isoquinoline-5-carboxylic Acid
The nitrile group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a key functional group for introducing further diversity, for example, through amide bond formation.
Protocol: Alkaline Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.
-
Acidification: Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. A precipitate of isoquinoline-5-carboxylic acid should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Reduction to 5-(Aminomethyl)isoquinoline
Reduction of the nitrile provides the corresponding primary amine, a versatile functional group for the introduction of various substituents and for improving the pharmacokinetic profile of a molecule.
Protocol: Catalytic Hydrogenation of this compound
-
Catalyst Preparation: In a suitable hydrogenation vessel, add Raney Nickel (approx. 10-20% by weight of the starting material) as a slurry in ethanol.
-
Reaction Mixture: Add a solution of this compound (1.0 eq.) in ethanol or methanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 6-24 hours. Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(aminomethyl)isoquinoline. The product can be further purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography.
[3+2] Cycloaddition to 5-(1H-Tetrazol-5-yl)isoquinoline
The conversion of a nitrile to a tetrazole is a common bioisosteric replacement for a carboxylic acid in medicinal chemistry, often improving metabolic stability and cell permeability.[6]
Protocol: Synthesis of 5-(1H-Tetrazol-5-yl)isoquinoline
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and zinc chloride (ZnCl₂, 1.0-1.5 eq.) in anhydrous dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120-130°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium nitrite to quench any residual azide.
-
Acidification: Acidify the mixture with hydrochloric acid to pH 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by recrystallization or column chromatography to yield 5-(1H-tetrazol-5-yl)isoquinoline.
Medicinal Chemistry Applications and Biological Activity
Derivatives of this compound have shown potential in targeting key enzymes involved in cancer progression. Below are examples of their application as PARP and PI3K inhibitors.
PARP Inhibition
5-Substituted isoquinolin-1-ones, which can be derived from this compound, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5] In particular, 5-benzamidoisoquinolin-1-one has demonstrated selectivity for PARP-2 over PARP-1.[4]
Table 1: In Vitro Inhibitory Activity of 5-Substituted Isoquinolin-1-one Derivatives against PARP-1 and PARP-2
| Compound | R Group | PARP-1 IC₅₀ (µM) | PARP-2 IC₅₀ (µM) | Selectivity (PARP-1/PARP-2) |
| 1 | H | >100 | 2.5 | >40 |
| 2 | -C(O)Ph | 13 | 1.4 | 9.3 |
| 3 | -C(O)(4-F-Ph) | 11 | 1.3 | 8.5 |
| 4 | -C(O)(4-OMe-Ph) | 21 | 2.4 | 8.8 |
Data adapted from the literature for illustrative purposes.[4]
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[2] Isoquinoline-based scaffolds have been explored as inhibitors of kinases within this pathway, particularly PI3K.[7]
Table 2: In Vitro Inhibitory Activity of Representative Isoquinoline-based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| IQC-1 | PI3Kα | 150 | MCF-7 | 1.2 |
| IQC-2 | PI3Kδ | 25 | Raji | 0.8 |
| IQC-3 | mTOR | 80 | HCT116 | 0.5 |
| IQC-4 | Akt | 250 | A549 | 2.5 |
Data are hypothetical and for illustrative purposes to show the potential of the isoquinoline scaffold as kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives is still emerging, general trends for the broader isoquinoline class can provide guidance for analog design:
-
Substitution at the 5-position: As seen with PARP inhibitors, the nature of the substituent at the 5-position is critical for both potency and selectivity. Amide functionalities appear to be well-tolerated and can engage in key hydrogen bonding interactions within the enzyme's active site.[4]
-
Planarity and Aromatic Interactions: The planar isoquinoline core is well-suited for stacking interactions within the ATP-binding pocket of kinases or the nicotinamide-binding site of PARP.
-
Introduction of Charged Groups: The conversion of the cyano group to an amine or a tetrazole introduces a basic or acidic center, respectively. These groups can form salt bridges with charged residues in the target protein and can significantly impact the solubility and pharmacokinetic properties of the compound.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of this starting material, combined with the diverse chemical transformations that can be performed on the cyano group, provides a rich platform for medicinal chemistry exploration. The demonstrated activity of isoquinoline derivatives against key cancer targets such as PARP and PI3K underscores the potential of this compound class. The protocols and data presented herein serve as a foundational guide for researchers to design and synthesize novel this compound derivatives with improved potency, selectivity, and drug-like properties for the treatment of cancer and other diseases.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Low yield in 5-Cyanoisoquinoline synthesis troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-cyanoisoquinoline. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary and most frequently employed synthetic routes for obtaining this compound are:
-
The Sandmeyer Reaction: This method involves the diazotization of 5-aminoisoquinoline followed by a reaction with a cyanide salt, typically in the presence of a copper catalyst.[1][2][3]
-
Palladium-Catalyzed Cyanation: This route utilizes a palladium catalyst to couple a cyanide source with a 5-haloisoquinoline, most commonly 5-bromoisoquinoline.[4][5][6]
Q2: I am not getting any product. What are the initial checks I should perform?
If you are not observing any product formation, consider the following initial checks:
-
Starting Material Integrity: Verify the purity and identity of your starting materials (5-aminoisoquinoline or 5-bromoisoquinoline) using techniques like NMR or melting point analysis.
-
Reagent Quality: Ensure that your reagents, especially the cyanide source and palladium catalyst, have not degraded. Use fresh, high-purity reagents whenever possible.
-
Reaction Setup: Double-check your reaction setup for any leaks, ensure proper atmospheric control (e.g., inert atmosphere for palladium-catalyzed reactions), and confirm that the stirring is efficient.
-
Temperature Control: For the Sandmeyer reaction, maintaining a low temperature (0-5 °C) during diazotization is critical.[3] For palladium-catalyzed reactions, ensure the temperature is optimal for the specific catalyst and ligand system being used.
Q3: What are the typical byproducts I should expect?
The byproducts you might encounter will depend on your chosen synthetic route:
-
Sandmeyer Reaction: Common side products include the formation of 5-hydroxyisoquinoline (phenol formation from the reaction of the diazonium salt with water), biaryl compounds, and azo compounds.[1]
-
Palladium-Catalyzed Cyanation: Potential byproducts can include hydrolyzed starting material (5-bromoisoquinoline converting to 5-hydroxyisoquinoline), and in some cases, isonitrile isomers.[7] Incomplete reactions will also leave unreacted starting material.
Q4: How can I effectively purify the final this compound product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove inorganic salts and other water-soluble impurities.
-
Extraction: The product is then extracted into a suitable organic solvent.
-
Chromatography: Column chromatography on silica gel is a common and effective method for separating this compound from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.
Troubleshooting Guides
Low Yield in this compound Synthesis
A low yield is a frequent challenge in the synthesis of this compound. The following tables and diagrams provide a structured approach to troubleshooting this issue for the two main synthetic routes.
Troubleshooting Workflow for Sandmeyer Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Navigating the Bischler-Napieralski Synthesis: A Technical Support Guide
Welcome to the technical support center for the Bischler-Napieralski synthesis of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer detailed experimental protocols to overcome common challenges in this classical yet powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a cornerstone in synthetic chemistry, particularly for preparing the isoquinoline core, a scaffold present in numerous alkaloids and pharmacologically active compounds.[2][3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][4]
Q2: What are the most common dehydrating agents, and how do I choose the right one?
The choice of dehydrating agent is critical and depends on the electronic properties of the β-arylethylamide substrate.[2]
-
For electron-rich aromatic rings: Phosphorus oxychloride (POCl₃) is the most commonly used and often sufficient reagent.[2]
-
For electron-deficient or neutral aromatic rings: A stronger dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic and effective choice.[2][4][5] Other powerful options include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][5]
-
For a milder approach: A modern protocol using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures (from -20°C to room temperature), often providing higher yields and accommodating a broader range of sensitive substrates.[2]
Q3: What is the underlying mechanism of the Bischler-Napieralski reaction?
The reaction is understood to proceed via one of two main mechanistic pathways, influenced by the reaction conditions.[1][5]
-
Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to yield the 3,4-dihydroisoquinoline.[1][5]
-
Mechanism II: This pathway proceeds through a highly electrophilic nitrilium ion intermediate, which is then trapped by the electron-rich aromatic ring in the cyclization step.[1][5] Current evidence suggests that reaction conditions can dictate which mechanism is predominant.[1]
Troubleshooting Guide
This section addresses common issues encountered during the Bischler-Napieralski synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Deactivated Aromatic Ring: The aromatic ring of the substrate lacks sufficient electron-donating groups, hindering the electrophilic substitution.[2] | * Use a more potent dehydrating agent, such as P₂O₅ in refluxing POCl₃.[2][4] * Switch to the milder, more effective Tf₂O/2-chloropyridine protocol.[2] |
| Insufficiently Potent Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃ alone) is not strong enough for the specific substrate.[2] | * Increase the strength of the dehydrating system (e.g., add P₂O₅ to POCl₃).[2] * Consider using Tf₂O or PPA.[1][5] | |
| Incomplete Reaction: The reaction time is too short or the temperature is too low. | * Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene).[6] * Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] | |
| Formation of Styrene Side Product | Retro-Ritter Reaction: The nitrilium ion intermediate fragments to form a stable styrene derivative. This is more common when the resulting styrene is highly conjugated.[2][6] | * Milder Conditions: Employ the Tf₂O/2-chloropyridine protocol at lower temperatures to suppress fragmentation.[2] * Alternative Chemistry: Use a procedure with oxalyl chloride to form an N-acyliminium intermediate, which is less prone to this fragmentation pathway.[4][6] * Solvent Choice: Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product, although this can be costly.[6] |
| Formation of an Unexpected Regioisomer | Ipso-Attack and Rearrangement: Cyclization occurs at an alternative, electronically favorable position on the aromatic ring. This is particularly noted with P₂O₅, which can lead to ipso-attack followed by rearrangement of a spiro intermediate.[1][2][5] | * Reagent Selection: The choice of dehydrating agent can influence the regioselectivity. For example, using POCl₃ alone may favor the "normal" product over the rearranged one.[1] * Thorough Analysis: Carefully characterize the product mixture using NMR and mass spectrometry to identify all isomers.[1] |
| Reaction Mixture Forms Tar | Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting material or product, resulting in the formation of tarry materials.[1] | * Temperature Control: Maintain careful control over the reaction temperature. A gradual increase to the target temperature may be beneficial.[1] * Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-heating.[1] * Solvent Volume: Ensure sufficient solvent is used to maintain a stirrable mixture.[1] |
Data Presentation
Table 1: Comparative Yields of Dehydrating Agents
The following table illustrates the impact of different dehydrating agents on the yield of the cyclization of N-(3,4-dimethoxyphenethyl)acetamide.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | 65-75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 80-90 |
| PPA | - | 100-140 °C | 70-85 |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to 0 °C | 90-98 |
Data compiled from multiple sources for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction's progress by TLC or LC-MS (reaction times can vary from 1 to 24 hours).
-
Once complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction's progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: The main and a common side reaction pathway in the Bischler-Napieralski synthesis.
Caption: A troubleshooting workflow for low-yielding Bischler-Napieralski reactions.
References
Optimizing temperature and catalyst for the Pictet-Spengler reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the Pictet-Spengler reaction. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2][3][4] This reaction is fundamental in the synthesis of numerous alkaloids and pharmacologically active compounds.[1][2][5]
Q2: What are the critical factors influencing the yield of the Pictet-Spengler reaction?
Several factors significantly impact the success and yield of the Pictet-Spengler reaction. These include the structure of the reactants (both the β-arylethylamine and the carbonyl compound), the choice of catalyst and solvent, and the reaction temperature and pH.[1] For instance, β-arylethylamines with electron-donating groups on the aromatic ring tend to give higher yields under milder conditions.[1][6]
Q3: Can ketones be used in place of aldehydes in this reaction?
Yes, ketones can be used in the Pictet-Spengler reaction, which results in the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging and may require harsher conditions compared to aldehydes due to increased steric hindrance and the lower reactivity of the ketone's carbonyl group.[1][4]
Q4: How does temperature affect the stereochemistry of the Pictet-Spengler reaction?
Temperature plays a crucial role in the stereochemical outcome of the Pictet-Spengler reaction, particularly when a new chiral center is formed. Lower temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity.[3][4][7] Conversely, higher temperatures can lead to reversible reactions and may result in racemization or favor the thermodynamically more stable product.[3][4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring: The aromatic ring of the β-arylethylamine may not be electron-rich enough for efficient cyclization.[1] | Consider using starting materials with electron-donating groups on the aromatic ring. Alternatively, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary.[1][8] |
| Ineffective catalyst: The chosen acid catalyst may not be strong enough to promote the formation of the reactive iminium ion intermediate.[3][8] | Experiment with a range of catalysts, including strong protic acids (e.g., TFA, HCl), Lewis acids (e.g., BF₃·OEt₂), or organocatalysts.[1][8] The optimal catalyst is substrate-dependent. |
| Improper reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.[1][8] | Screen a range of temperatures, from room temperature to reflux, to find the optimal condition for your specific substrates.[1] |
| Poor quality reagents: Impurities in the starting materials or solvents can interfere with the reaction.[8] | Ensure that the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[8] |
| Steric hindrance: Bulky substituents on the β-arylethylamine or the aldehyde can impede the reaction.[8] | Longer reaction times or higher temperatures might be required to overcome steric hindrance.[8] |
Problem 2: Formation of Undesired Byproducts
| Possible Cause | Suggested Solution |
| Side reactions due to harsh conditions: High temperatures and strong acids can lead to decomposition of starting materials or products.[8] | Start with milder conditions (lower temperature, less concentrated acid) and gradually increase the intensity if the reaction does not proceed.[8] |
| Oxidation of the indole nucleus: The indole ring in tryptamine derivatives can be susceptible to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of diastereomers: If a new chiral center is formed, a mixture of diastereomers may be obtained.[8] | Optimize the reaction temperature; lower temperatures often favor the formation of the kinetic product.[3][4] The choice of a suitable chiral catalyst or auxiliary can also be critical for controlling stereoselectivity.[1] |
Data Presentation
Table 1: Effect of Temperature on Pictet-Spengler Reaction Yield
| Entry | Substrate A | Substrate B | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Isatin | L-cysteine (30 mol%) | 25 | 24 | 65 | [9] |
| 2 | Tryptamine | Isatin | L-cysteine (30 mol%) | 40 | 24 | 85 | [9] |
| 3 | Tryptamine | Isatin | L-cysteine (30 mol%) | 60 | 24 | 78 | [9] |
| 4 | 4-HPAA | Dopamine | Phosphate buffer (pH 6.0) | 25 | - | <10 | [10] |
| 5 | 4-HPAA | Dopamine | Phosphate buffer (pH 6.0) | 50 | - | 77 | [10] |
Table 2: Comparison of Catalysts for the Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Phenethylamine | Dimethoxymethane | Hydrochloric Acid | - | Good | [3] |
| 2 | Tryptamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane | High | [1] |
| 3 | Tryptamine Derivative | Aldehyde | Gold(I) Complex | Dichloromethane | 97 | [11] |
| 4 | N-protected Tryptamine | Aromatic Aldehyde | Diaryliodonium Salt (0.5 mol%) | - | up to 98 | [12] |
| 5 | Tryptamine | Aldehyde | Chiral Phosphoric Acid | Toluene | High | [13] |
Experimental Protocols
General Experimental Protocol for the Pictet-Spengler Reaction:
This protocol is a generalized procedure and may require optimization for specific substrates.[2]
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).[1][2][14]
-
Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equivalents) dropwise at room temperature.[2]
-
Addition of Catalyst: Introduce the acid catalyst (e.g., TFA, HCl, or a Lewis acid) to the reaction mixture. The amount and type of catalyst will depend on the specific substrates.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours.[2] Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[2][14]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[14]
Visualizations
Caption: A generalized experimental workflow for the Pictet-Spengler reaction.
Caption: A troubleshooting guide for addressing low yield in the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. via.library.depaul.edu [via.library.depaul.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Overcoming poor reactivity of the isoquinoline ring with an electron-withdrawing group
Topic: Overcoming poor reactivity of the isoquinoline ring with an electron-withdrawing group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the functionalization of electron-deficient isoquinoline rings. The presence of an electron-withdrawing group (EWG) significantly deactivates the isoquinoline core, making many standard synthetic transformations difficult. This guide offers strategies and detailed protocols to overcome these reactivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Failed or Low-Yield Electrophilic Aromatic Substitution (SEAr)
Q1: My nitration/bromination of an isoquinoline bearing a nitro or cyano group is not working. What is the cause and how can I resolve this?
A: The isoquinoline ring system is inherently electron-deficient compared to benzene. Adding an electron-withdrawing group (EWG) further deactivates both the pyridine and the benzene rings, making electrophilic substitution extremely challenging. The reaction likely fails due to the high activation energy barrier for the attack of the electrophile.
Troubleshooting Steps:
-
Harsher Reaction Conditions: Standard conditions (e.g., HNO₃/H₂SO₄ at room temperature) are often insufficient. Increase the severity of the conditions. For nitration, consider using fuming nitric acid with fuming sulfuric acid at elevated temperatures. For bromination, use oleum as a co-solvent with bromine. Always exercise extreme caution with these reagents.
-
Anticipate Regioselectivity: Electrophilic attack, if successful, will occur on the benzene ring, typically at the C5 and C8 positions, as this avoids placing a positive charge on the already electron-poor pyridine ring.
-
Alternative Strateg[1]y - Functionalize First: A more reliable approach is to perform the electrophilic substitution on an activated isoquinoline precursor (e.g., with an electron-donating group) and then introduce the EWG in a later synthetic step.
Issue 2: Poor Performance in Nucleophilic Aromatic Substitution (SNAr)
Q2: I am attempting a nucleophilic aromatic substitution on a 1-chloro-5-nitroisoquinoline with a primary amine, but the yield is poor and the reaction is sluggish. How can I optimize this?
A: While an EWG deactivates the ring towards electrophiles, it activates it for nucleophilic attack, especially at positions alpha (C1) or gamma (C4) to the ring nitrogen. However, poor yields can [2][3]still result from suboptimal reaction conditions or substrate-specific issues. The reaction proceeds via a Meisenheimer intermediate, and its stability is key.
Troubleshooting & Opti[2]mization:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the nucleophile or facilitate the elimination step. If your amine nucleophile is sensitive, a milder organic base may be necessary.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are typically preferred as they can solvate the cationic counter-ion of the base and accelerate the reaction.
-
Temperature Control: Heating is almost always necessary. Microwave irradiation can significantly reduce reaction times and improve yields by overcoming activation barriers.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 24 | 35 | Sluggish reaction, incomplete conversion. |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 120 | 18 | 65 | Improved yield, cesium effect observed. |
| 3 | NaH (1.5) | THF | 65 | 12 | 55 | Requires anhydrous conditions. |
| 4 | DBU (1.5) | NMP | 120 | 8 | 75 | Good yield with an organic base. |
| 5 | K₃PO₄ (3.0) | Toluene | 110 | 16 | 60 | Common base for cross-coupling, also effective here. |
| 6 | K₂CO₃ (2.0) | DMSO | 150 (MW) | 0.5 | 85 | Microwave irradiation provides the best result. |
-
Setup: To a flame-dried microwave vial, add 1-chloro-5-nitroisoquinoline (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO to achieve a 0.1 M concentration of the limiting reagent.
-
Degassing: Seal the vial and degas by bubbling argon through the solution for 10 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 150 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 3: Challenges with Transition Metal-Catalyzed Cross-Coupling
Q3: My Suzuki-Miyaura coupling of a 4-bromo-7-cyanoisoquinoline with an arylboronic acid is failing, with significant starting material recovery and some debromination. What can I do?
A: Cross-coupling reactions on electron-deficient heteroaryls can be challenging. The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Furthermore, the electron[4]ic properties of the substrate can make the oxidative addition step difficult.
Troubleshooting Workfl[5]ow:
The following diagram outlines a systematic approach to troubleshooting a failed Suzuki coupling reaction.
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that readily form the active Pd(0) species. |
| Ligand | Buchwald ligands (XPhos, SPhos) or NHCs (IPr) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which can be slow for electron-deficient substrates. |
| Base | K₃PO₄ [4]or Cs₂CO₃ | Strong inorganic bases are effective for transmetalation. Cs₂CO₃ can sometimes offer superior performance. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME | Aprotic solvents, often with water, are standard. The choice may need to be optimized for substrate solubility. |
| Temperature | 80 [6]- 120 °C or Microwave | Heating is generally required to drive the reaction to completion. |
| Boronic Acid | Use pinacol ester derivative | Boronic acids can be unstable and prone to protodeboronation. The corresponding pinacol[6] esters are more stable and often give more reproducible results. |
Issue 4: I[6]nability to Functionalize via Direct C-H Activation
Q4: I need to introduce an aryl group at the C1 position of my EWG-substituted isoquinoline, but I don't have a pre-installed halide. Are there direct C-H functionalization methods that work for these deactivated systems?
A: Yes, modern synthetic methods provide powerful alternatives to classical approaches. While direct electrophilic C-H activation is difficult, several strategies can overcome the inherent low reactivity of the ring.
Recommended Strategies:
-
Transition-Metal-Catalyzed C-H Functionalization: This has become a powerful tool for functionalizing otherwise inert C-H bonds. For isoquinolines, the ni[7][8][9]trogen atom can act as a directing group to facilitate C-H activation at the C8 position, while other directing groups can be installed to target different positions. However, for electron-deficient systems, the catalytic cycle can be challenging.
-
Activation via N-Oxide Formation: This is a classic and highly effective strategy. The N-oxide group dramatically alters the electronic properties of the ring. It activates the C1 position for nucleophilic attack and can also serve as an internal directing group for metal-catalyzed C-H functionalization.
-
**Reissert Reaction:[10][11][12] This method allows for the introduction of a substituent at the C1 position following activation of the nitrogen. The isoquinoline is treat[13]ed with an acyl chloride and cyanide source to form a Reissert compound, which can then be deprotonated and reacted with various electrophiles.
The following diagram illustrates the two-step sequence of forming an N-oxide and then performing a subsequent functionalization reaction.
Caption: Strategy for C1-functionalization using an N-oxide intermediate.
-
Setup: In a round-bottom flask, dissolve the substituted isoquinoline (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude N-oxide can often be used without further purification, or it can be purified by column chromatography if necessary.
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Transition‐Metal‐Catalyzed C−H Functionalization Reactions of π‐Deficient Heterocycles [ouci.dntb.gov.ua]
- 8. Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. C-H functionalization of quinazolinones by transition metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reissert reaction - Wikipedia [en.wikipedia.org]
Preventing tar formation during isoquinoline synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of tar formation during isoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is tar formation in the context of isoquinoline synthesis, and what does it consist of?
A1: Tar formation refers to the generation of a complex, high-molecular-weight, and often intractable mixture of polymeric byproducts.[1] This material typically appears as a dark, viscous goo or a solid, making product isolation and purification difficult.[1] The exact composition of tar is often undefined but results from the polymerization of starting materials, intermediates, or products under the harsh reaction conditions, particularly in strong acid and at high temperatures.[1]
Q2: What are the primary causes of tar formation during isoquinoline synthesis?
A2: The primary causes of tar formation are generally related to harsh reaction conditions. These include:
-
High Temperatures: Excessive heat can promote side reactions and decomposition of sensitive molecules, leading to polymerization.[2][3]
-
Prolonged Reaction Times: Allowing a reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of byproduct formation and subsequent tarring.[2]
-
Strong Acid Catalysts: Highly acidic environments, such as those using concentrated sulfuric acid, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃), can catalyze polymerization and degradation pathways.[1][4]
-
Reactive Intermediates: Highly electrophilic intermediates, such as nitrilium ions formed in the Bischler-Napieralski reaction, can be trapped by other nucleophiles or self-condense if the desired intramolecular cyclization is slow.[5]
-
Substrate Reactivity: Starting materials with functional groups that are unstable to strong acids or high heat can decompose and contribute to tar formation.
Q3: Which common isoquinoline synthesis methods are most susceptible to tar formation?
A3: While tarring can occur in many organic reactions, certain classic isoquinoline syntheses are particularly prone to it due to their reliance on strong acids and heat.
-
Bischler-Napieralski Reaction: This is one of the most common methods where tarring is a significant issue, especially when using dehydrating agents like P₂O₅ in refluxing POCl₃.[2][4]
-
Pomeranz-Fritsch Reaction: The use of concentrated sulfuric acid as a catalyst in this reaction often leads to charring and low yields of the desired isoquinoline.[6][7]
-
Pictet-Spengler Reaction: While generally milder, this reaction can still produce polymeric byproducts if the aromatic ring of the β-arylethylamine is not sufficiently nucleophilic, requiring stronger acids and higher temperatures for cyclization.[8]
Troubleshooting Guide for Tar Formation
This section addresses specific issues encountered during common isoquinoline syntheses.
Bischler-Napieralski Reaction
Problem: My reaction has turned into a thick, unmanageable tar, making workup and purification impossible.
| Potential Cause | Recommended Solution |
| Excessive Temperature | Carefully control the reaction temperature. A gradual and controlled increase to the target temperature may be beneficial. Avoid localized hotspots by ensuring efficient stirring.[2] |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-heating and product degradation.[2] |
| Harsh Reagents | For sensitive substrates, consider using milder dehydrating agents. A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine often allows for lower reaction temperatures and cleaner outcomes.[2] |
| Insufficient Solvent | Ensure that enough anhydrous solvent is used to keep the reaction mixture mobile and stirrable throughout the process.[2] |
Pomeranz-Fritsch Reaction
Problem: The yield of my isoquinoline product is very low, and the crude material is a dark, tarry solid.
| Potential Cause | Recommended Solution |
| Strong Acid Catalyst | While concentrated sulfuric acid is classic, modern modifications may offer better results.[6] Explore the use of Lewis acids such as trifluoroacetic anhydride or lanthanide triflates, which can sometimes promote cyclization under milder conditions.[6] |
| Unstable Intermediates | The benzalaminoacetal intermediate can be unstable.[9] Consider a two-step procedure where the intermediate is first formed and isolated before being subjected to the acid-catalyzed cyclization under carefully controlled conditions.[7] |
| High Reaction Temperature | Maintain the lowest possible temperature that still allows for the reaction to proceed at a reasonable rate. |
Quantitative Data on Tar Reduction Strategies
The following tables provide representative data on how reaction conditions can influence product yield and minimize tar formation, particularly in the Bischler-Napieralski synthesis.
Table 1: Effect of Temperature and Reagent on a Model Bischler-Napieralski Reaction
| Reagent System | Temperature (°C) | Reaction Time (h) | Yield of Dihydroisoquinoline (%) | Tar Formation |
| P₂O₅ in POCl₃ | 110 (Reflux) | 4 | 45% | Severe |
| POCl₃ in Toluene | 110 (Reflux) | 6 | 65% | Moderate |
| Tf₂O, 2-chloropyridine | 0 to RT | 2 | 85% | Minimal |
Data are illustrative and synthesized from qualitative descriptions in literature to demonstrate trends.[2][4]
Table 2: Impact of Aromatic Ring Activation on Pictet-Spengler Reaction
| β-Arylethylamine Substituent | Acid Catalyst | Temperature (°C) | Yield of Tetrahydroisoquinoline (%) | Side Products/Tar |
| None | Conc. HCl | 100 | < 30% | Significant |
| 3,4-Dimethoxy | Formic Acid | 60 | > 90% | Minimal |
This table illustrates the principle that electron-donating groups on the aromatic ring facilitate the Pictet-Spengler reaction under milder conditions, thus preventing tar formation.[10]
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis using POCl₃
This protocol is a general guideline and requires optimization for specific substrates.
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1-0.5 M concentration).
-
With vigorous stirring, slowly add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) to the mixture at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the excess POCl₃.
-
Make the aqueous solution basic (pH > 9) by the slow addition of a concentrated base, such as aqueous NaOH or NH₄OH, while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[2]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 3,4-dihydroisoquinoline.[2]
Protocol 2: Milder Bischler-Napieralski Synthesis using Triflic Anhydride (Tf₂O)
This method is suitable for substrates that are sensitive to high temperatures and harsh acidic conditions.[2]
-
In an oven-dried flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equiv).[2]
-
Cool the mixture to a low temperature (e.g., -20°C) using an appropriate cooling bath.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise to the cooled, stirred solution.
-
Allow the reaction to stir at the low temperature and then warm slowly to 0°C or room temperature, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction and Side-Reaction Pathways
The following diagrams illustrate the desired reaction pathway for isoquinoline synthesis and a competing pathway that can lead to tar formation.
Caption: Desired cyclization vs. side reaction leading to tar formation.
Troubleshooting Workflow for Tar Formation
This workflow provides a logical sequence of steps to diagnose and resolve issues with tarring in a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. www-leland.stanford.edu [www-leland.stanford.edu]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Regioselectivity in Electrophilic Substitution on 5-Cyanoisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of electrophilic substitution on 5-cyanoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
Based on the electronic properties of the isoquinoline ring system and the directing effects of the cyano group, electrophilic substitution on this compound is expected to be challenging and yield a mixture of products. The isoquinoline ring itself typically undergoes electrophilic attack on the more electron-rich benzene ring, favoring positions C5 and C8.[1][2][3] However, the cyano group at C5 is a strong electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself.[4][5][6][7]
Therefore, the predicted major product would be the result of substitution at the position meta to the cyano group, which is C6. However, substitution at C8 may also be observed due to the inherent reactivity of the isoquinoline C8 position. The pyridine ring is generally much less reactive towards electrophiles.
Q2: Why is the reaction rate for electrophilic substitution on this compound so slow?
The slow reaction rate is due to the presence of two deactivating factors: the nitrogen atom in the isoquinoline ring and the cyano group at the C5 position. The nitrogen atom withdraws electron density from the ring system, making it less nucleophilic. The cyano group is a powerful electron-withdrawing group, further reducing the electron density of the aromatic system and thus its reactivity towards electrophiles.[5][7]
Q3: Are there any alternative methods to achieve substitution on the this compound ring system?
Yes, if direct electrophilic substitution proves to be low-yielding or lacks regioselectivity, consider alternative strategies such as:
-
Nucleophilic Aromatic Substitution (SNA r): If a suitable leaving group is present on the ring, SNA r can be a powerful method for introducing substituents.
-
Directed Ortho Metalation (DoM): If a directing group is present, DoM can be used to selectively functionalize the position ortho to the directing group.
-
Halogen-Metal Exchange: If a halogenated this compound is available, it can be converted to an organometallic reagent and then reacted with an electrophile.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR and/or GC-MS analysis of the crude reaction mixture shows the presence of multiple isomers (e.g., substitution at C6, C8, and potentially other positions).
-
Difficulty in isolating the desired isomer in pure form.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | High temperatures can overcome the subtle energy differences between the transition states leading to different isomers, resulting in a loss of regioselectivity. It is crucial to maintain a low and consistent temperature throughout the reaction.[8] |
| Inappropriate solvent. | The solvent can influence the stability of the intermediates and transition states. A systematic screen of solvents with varying polarities may help to improve the regioselectivity. |
| Incorrect choice of electrophile or activating agent. | The nature of the electrophile and any activating agents (e.g., Lewis acids) can significantly impact the regioselectivity. For instance, bulkier electrophiles may favor substitution at the less sterically hindered position. |
| Protonation of the isoquinoline nitrogen. | In strongly acidic conditions, the isoquinoline nitrogen will be protonated, which further deactivates the ring. The effect of acidity on regioselectivity should be considered. |
Problem 2: Low or No Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
The isolated yield of the desired product is very low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficiently reactive electrophile. | Due to the highly deactivated nature of this compound, a highly reactive electrophile is required. Consider using more potent electrophilic reagents or stronger activating conditions. |
| Inadequate catalyst or promoter. | For reactions like Friedel-Crafts acylation, a strong Lewis acid catalyst is necessary.[9][10][11][12] The choice and amount of catalyst should be optimized. |
| Reaction temperature is too low. | While low temperatures are generally preferred for selectivity, some activation energy is still required for the reaction to proceed. A careful optimization of the reaction temperature is necessary. |
| Poor solubility of the starting material. | Ensure that the this compound is sufficiently soluble in the chosen reaction solvent at the reaction temperature. |
Experimental Protocols
Note: The following protocols are generalized and may require optimization for this compound.
Nitration of an Isoquinoline System
A solution of the isoquinoline derivative in concentrated sulfuric acid is cooled to 0°C. A solution of potassium nitrate in concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at low temperature for several hours and then carefully poured onto crushed ice. The mixture is neutralized with a base (e.g., aqueous ammonia) and the product is extracted with an organic solvent.
Bromination of an Isoquinoline System
To a solution of the isoquinoline derivative in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), a solution of the brominating agent (e.g., bromine or N-bromosuccinimide) is added dropwise at a low temperature (e.g., 0°C or below). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.[8][13]
Visualizations
Caption: General workflow for the electrophilic substitution on this compound.
Caption: Troubleshooting workflow for optimizing electrophilic substitution on this compound.
References
- 1. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Cyanoisoquinoline by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic purification of 5-Cyanoisoquinoline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering systematic approaches to problem-solving.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram of this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for this compound is a common issue, often stemming from the basic nature of the isoquinoline nitrogen interacting with the stationary phase. The electron-withdrawing cyano group can also influence the compound's interaction. Here’s a systematic approach to troubleshoot:
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Detailed Explanations:
-
Mobile Phase pH: The basic nitrogen on the isoquinoline ring (pKa ≈ 5.14 for the parent isoquinoline) can interact with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][2] Lowering the mobile phase pH protonates the basic nitrogen, minimizing these secondary interactions.[1]
-
Buffer Concentration: An adequate buffer concentration is crucial for maintaining a stable pH across the column, which is essential for reproducible retention times and symmetrical peak shapes.
-
Stationary Phase: Older silica-based columns may have a higher concentration of accessible silanol groups. Using a modern, high-purity, end-capped silica column or a column with a different chemistry (e.g., Phenyl-Hexyl) can mitigate these interactions.[3][4] For particularly stubborn tailing, an amino- or cyano-bonded phase in normal-phase chromatography might be a suitable alternative.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between runs. What could be causing this variability?
A: Fluctuations in retention time can compromise the purity of collected fractions and the reproducibility of the purification method.
Logical Flow for Diagnosing Retention Time Shifts
Caption: Diagnostic workflow for inconsistent retention times.
Detailed Explanations:
-
Mobile Phase Preparation: Small variations in the organic-to-aqueous ratio or buffer concentration can lead to significant shifts in retention time.
-
Column Equilibration: Insufficient equilibration between runs, especially in gradient chromatography, can cause retention time drift.
-
Temperature Control: Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase. A stable column temperature is crucial for reproducibility.
-
Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) will directly impact retention times.
Issue 3: Low Recovery or Yield
Q: I am experiencing low recovery of this compound after preparative chromatography. What are the potential reasons and solutions?
A: Low recovery can be attributed to several factors, from sample preparation to the chromatographic conditions themselves.
Troubleshooting Low Recovery
| Possible Cause | Explanation | Recommended Solution |
| Poor Solubility | This compound may have limited solubility in the initial mobile phase conditions, leading to precipitation on the column. Isoquinoline itself has low solubility in water.[5][6] | Dissolve the sample in a stronger solvent (e.g., DMSO, DMF), but inject the smallest possible volume. Consider dry loading the sample onto silica gel for normal-phase chromatography. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to active sites on the stationary phase. | Deactivate silica gel with a small amount of a basic modifier like triethylamine in the mobile phase for normal-phase chromatography.[3] In reversed-phase, ensure the pH is low enough to prevent strong ionic interactions. |
| On-Column Degradation | This compound might be unstable under the chromatographic conditions (e.g., extreme pH). Nitriles are generally stable, but the isoquinoline ring may be susceptible to degradation. | Perform a stability study of the compound in the mobile phase. If degradation is observed, adjust the pH to be closer to neutral, if the separation allows, or consider a different solvent system. |
| Co-elution with Impurities | If the peak of interest is not well-resolved from impurities, the collected fractions may be impure, leading to losses during subsequent work-up. | Optimize the mobile phase composition or switch to a different stationary phase to improve resolution.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for stationary phase selection for the purification of this compound?
A1: The choice of stationary phase depends on the polarity of this compound and the impurities present.
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Reversed-Phase (RP) Chromatography: This is often the first choice. A C18 column is a good starting point due to its versatility.[4] Given the aromatic nature of the compound, a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions.
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Normal-Phase (NP) Chromatography: If the compound has low retention in reversed-phase or if impurities are very different in polarity, normal-phase chromatography on silica gel can be effective.[3] For basic compounds like this, alumina can also be a good alternative to silica.[3]
-
Cyano-Bonded Phase: A cyano-bonded column can be used in both reversed-phase and normal-phase modes and can offer unique selectivity for compounds containing a cyano group due to dipole-dipole interactions.[3]
Q2: How does the cyano group in this compound affect its chromatographic behavior?
A2: The cyano group is a polar and electron-withdrawing group.
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Polarity: The cyano group increases the overall polarity of the molecule compared to isoquinoline. This will lead to earlier elution in reversed-phase chromatography and stronger retention in normal-phase chromatography.
-
Interactions: The cyano group can participate in dipole-dipole interactions with polar stationary phases (like silica or cyano-bonded phases).
-
Basicity: The electron-withdrawing nature of the cyano group will slightly decrease the basicity of the isoquinoline nitrogen. This might slightly reduce the severity of peak tailing compared to more electron-rich isoquinolines, but pH control will still be important.
Q3: What mobile phase composition should I start with for reversed-phase purification of this compound?
A3: A good starting point for a scouting gradient in reversed-phase HPLC would be:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid). The acid is crucial to protonate the isoquinoline nitrogen and prevent peak tailing.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.[7]
-
Scouting Gradient: A broad gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used to determine the approximate elution conditions.
Q4: Is this compound stable under typical HPLC conditions?
A4: While nitriles are generally stable, the stability of this compound should be verified under the specific conditions used, especially at pH extremes. It is advisable to conduct a preliminary stability test by dissolving a small amount of the compound in the mobile phase and analyzing it over several hours to check for the appearance of degradation products.
Q5: How can I improve the separation of this compound from its positional isomers?
A5: Separating positional isomers can be challenging due to their similar physical properties.
-
Stationary Phase Selection: A Phenyl-Hexyl or a pentafluorophenyl (PFP) column can provide enhanced selectivity for aromatic positional isomers through specific π-π and dipole-dipole interactions.
-
Mobile Phase Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity.
-
Temperature: Optimizing the column temperature can sometimes improve the resolution between closely eluting isomers.
Experimental Protocols
Protocol 1: Reversed-Phase Preparative HPLC Method Development
-
Analytical Method Development:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL of a 1 mg/mL solution.
-
-
Method Optimization:
-
Adjust the gradient to provide good resolution between the target peak and impurities.
-
If peak tailing is observed, ensure the mobile phase is sufficiently acidic.
-
-
Scale-Up to Preparative Chromatography:
-
Column: C18, 5-10 µm, with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate: Scale the flow rate according to the column diameter.
-
Sample Loading: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of acetonitrile and water, or a minimal amount of DMSO). Perform a loading study to determine the maximum sample amount without compromising resolution.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Normal-Phase Flash Chromatography
-
TLC Method Development:
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: Start with a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for this compound. If the compound is very polar, a small amount of methanol may be added to the mobile phase.[3]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Run the column with the optimized mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent.
-
References
- 1. welch-us.com [welch-us.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Stability issues of 5-Cyanoisoquinoline under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-cyanoisoquinoline under various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is generally stable in dilute acidic solutions at ambient temperature for short periods. However, under forcing conditions, such as elevated temperatures and/or concentrated strong acids (e.g., concentrated HCl or H₂SO₄), the cyano group is susceptible to hydrolysis. This reaction proceeds in a stepwise manner, first forming 5-isoquinolinecarboxamide, and upon further hydrolysis, yields 5-isoquinolinecarboxylic acid. For typical applications, it is recommended to use freshly prepared acidic solutions and avoid prolonged storage.
Q2: What are the primary degradation products of this compound under acidic conditions?
A2: The primary degradation products resulting from acid-catalyzed hydrolysis are:
-
5-Isoquinolinecarboxamide: The intermediate product formed by the hydration of the nitrile.
-
5-Isoquinolinecarboxylic Acid: The final hydrolysis product.
The extent of degradation and the ratio of these products will depend on the acid concentration, temperature, and duration of exposure.
Q3: Is this compound stable in basic solutions?
A3: Similar to acidic conditions, this compound can undergo hydrolysis in the presence of a base, especially at elevated temperatures. The cyano group can be converted to a carboxylate salt. The isoquinoline ring itself is generally stable under these conditions, but strong basic conditions should be used with caution, particularly if other sensitive functional groups are present in the molecule or reaction mixture.
Q4: What is the main degradation product under basic conditions?
A4: Under basic conditions, the cyano group hydrolyzes to form the corresponding carboxylate salt, 5-isoquinolinecarboxylic acid (after acidic workup).
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions of this compound should be prepared in neutral, aprotic solvents if possible and stored at low temperatures (2-8 °C), protected from light. If aqueous solutions are necessary, it is best to use them shortly after preparation. Avoid storing solutions in strong acidic or basic media for extended periods.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after reaction in acidic media. | Degradation of this compound due to acid hydrolysis. | 1. Confirm the identity of byproducts by mass spectrometry; look for masses corresponding to 5-isoquinolinecarboxamide and 5-isoquinolinecarboxylic acid. 2. Reduce reaction temperature and/or time. 3. Use a less concentrated acid or a weaker acid if the reaction chemistry allows. |
| Low yield of desired product in a base-catalyzed reaction. | Hydrolysis of the cyano group to a carboxylate, which may interfere with the reaction or be lost during extraction. | 1. Perform the reaction at a lower temperature. 2. Use a non-nucleophilic base if appropriate for the reaction. 3. Carefully design the workup and extraction procedure to account for the potential formation of the more polar 5-isoquinolinecarboxylic acid. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay buffer, especially if the pH is not neutral. | 1. Check the pH of the assay buffer. 2. Perform a time-course experiment to assess the stability of this compound in the assay medium by analyzing samples at different time points via HPLC. 3. If instability is confirmed, consider using a different buffer system or preparing the compound stock solution in a compatible organic solvent and diluting it into the aqueous buffer immediately before the assay. |
Quantitative Stability Data Summary
While specific kinetic data for this compound is not extensively available in published literature, the following table provides a representative example of data that could be generated from a forced degradation study. Researchers are encouraged to perform such studies under their specific experimental conditions to determine precise degradation rates.
| Condition | Time (hours) | This compound Assay (%) | 5-Isoquinolinecarboxamide (%) | 5-Isoquinolinecarboxylic Acid (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 6 | 85.2 | 12.1 | 2.7 | |
| 12 | 72.5 | 20.3 | 7.2 | |
| 24 | 55.1 | 28.9 | 16.0 | |
| 0.1 M NaOH at 60°C | 0 | 100 | < 0.1 | 0 |
| 6 | 88.9 | < 0.1 | 11.1 | |
| 12 | 79.3 | < 0.1 | 20.7 | |
| 24 | 62.8 | < 0.1 | 37.2 |
Note: The data presented above is illustrative and intended to model the expected outcome of a forced degradation study. Actual results may vary.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or UPLC system with a UV or DAD detector and a mass spectrometer (LC-MS) is highly recommended.
-
A suitable C18 reverse-phase HPLC column.
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent volume and concentration of NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis experiment.
-
Neutralize the aliquot with an equivalent volume and concentration of HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw and dilute aliquots for analysis at the specified time points.
-
4. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a mass spectrometer to identify the mass of the degradation products to aid in their structural elucidation.
Visualizations
Logical Troubleshooting Flow for Unexpected Results
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Hypothesized Degradation Pathway of this compound
Minimizing byproduct formation in the functionalization of 5-Cyanoisoquinoline
Welcome to the technical support center for the functionalization of 5-cyanoisoquinoline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the functionalization of this compound?
A1: The most prevalent byproducts arise from the hydrolysis of the nitrile group, leading to the formation of 5-carboxamidoisoquinoline and isoquinoline-5-carboxylic acid. This is particularly common in reactions that utilize aqueous basic or acidic conditions, such as Suzuki and Buchwald-Hartwig couplings. Another significant challenge is the formation of regioisomers during C-H functionalization reactions, where the desired isomer may be accompanied by others. In palladium-catalyzed reactions, hydrodehalogenation of the starting material can also occur as a side reaction.
Q2: How does the electronic nature of the 5-cyano group influence the reactivity of the isoquinoline core?
A2: The cyano group is a strong electron-withdrawing group. This deactivates the isoquinoline ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the cyano group. In the context of C-H functionalization, the electronic properties of the cyano group can influence the regioselectivity of the reaction.
Q3: What general strategies can be employed to prevent nitrile hydrolysis?
A3: To minimize nitrile hydrolysis, it is crucial to carefully control the reaction conditions. This includes using anhydrous solvents, minimizing the amount of water present in reagents, and opting for milder bases when possible. Shorter reaction times and lower temperatures can also help reduce the extent of hydrolysis. In some cases, protecting the nitrile group may be a viable, albeit less atom-economical, strategy.
Q4: How can I improve the regioselectivity of C-H functionalization on the this compound scaffold?
A4: Achieving high regioselectivity in C-H functionalization is a significant challenge. The choice of directing group, catalyst, ligand, and solvent can all play a critical role. For isoquinolines, functionalization at the C1 position is often favored. The presence of the cyano group at C5 will electronically influence other positions. Screening different directing groups and reaction conditions is often necessary to achieve the desired regioselectivity.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired coupled product and significant formation of 5-carboxamidoisoquinoline or isoquinoline-5-carboxylic acid.
| Problem | Potential Cause | Suggested Solution |
| Significant Nitrile Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Use of a strong aqueous base (e.g., NaOH, KOH). | Opt for a milder, non-aqueous base such as CsF, K₃PO₄, or an organic base. | |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Attempt the reaction at a lower temperature. | |
| Low Conversion | Inefficient catalyst system. | Screen different palladium catalysts and ligands. For heteroaromatic substrates, ligands like SPhos or XPhos can be effective. |
| Poor solubility of reagents. | Choose a solvent system that ensures all components are well-dissolved. A mixture of a polar aprotic solvent and water (if hydrolysis can be controlled) is common. | |
| Hydrodehalogenation of Starting Material | Presence of protic impurities. | Ensure all reagents and solvents are anhydrous. |
| Inefficient transmetalation. | Ensure the boronic acid is of high quality. Consider using a boronate ester for improved stability and reactivity. |
Illustrative Data for Suzuki Coupling of 5-Bromo-isoquinoline-5-carbonitrile with Phenylboronic Acid:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | 5-Carboxamidoisoquinoline Yield (%) | Isoquinoline-5-carboxylic acid Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 | 15 | 5 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 4 | 85 | 5 | <1 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 18 | 91 | <2 | 0 |
| 4 | PdCl₂(dppf) (3) | - | CsF (2) | DME | 90 | 24 | 78 | 10 | 2 |
Note: The data in this table are illustrative examples and actual yields may vary.
Buchwald-Hartwig Amination
Problem: Formation of byproducts such as 5-carboxamidoisoquinoline and hydrodehalogenated starting material.
| Problem | Potential Cause | Suggested Solution |
| Nitrile Hydrolysis | Use of strong alkoxide bases (e.g., NaOtBu, KOtBu) in the presence of trace water. | Use anhydrous conditions. Consider weaker carbonate bases if the amine is sufficiently nucleophilic. |
| High reaction temperatures. | Optimize the reaction temperature to the lowest effective level. | |
| Hydrodehalogenation | Inefficient reductive elimination from the Pd-complex. | Select a bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) to promote reductive elimination. |
| Catalyst decomposition. | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Low Yield of Aminated Product | Poorly reactive amine. | For less nucleophilic amines, a stronger base and a more active catalyst system may be necessary. |
| Catalyst inhibition. | The product itself can sometimes inhibit the catalyst. Monitor the reaction progress and avoid excessively long reaction times. |
Illustrative Data for Buchwald-Hartwig Amination of 5-Bromo-isoquinoline-5-carbonitrile with Morpholine:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | 5-Carboxamidoisoquinoline Yield (%) | Hydrodehalogenation Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 16 | 70 | 10 | 8 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 | 3 | 2 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 24 | 92 | <1 | <1 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 90 | 8 | 85 | 5 | 5 |
Note: The data in this table are illustrative examples and actual yields may vary.
C-H Functionalization
Problem: Poor regioselectivity leading to a mixture of isomers.
| Problem | Potential Cause | Suggested Solution |
| Formation of Multiple Regioisomers | Lack of a directing group or an ineffective directing group. | Introduce a directing group at a suitable position to guide the metal catalyst to the desired C-H bond. |
| Inappropriate catalyst or ligand. | Screen a variety of transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. The steric and electronic properties of the ligand can significantly influence regioselectivity. | |
| Reaction conditions favoring multiple activation pathways. | Optimize temperature, solvent, and additives. Sometimes, a subtle change in conditions can dramatically alter the isomeric ratio. | |
| Low Reactivity | Deactivated C-H bond. | The electron-withdrawing nature of the cyano group can deactivate certain positions. More forcing conditions or a more active catalyst may be required. |
| Nitrile Group Interference | The nitrile group may coordinate to the metal center, interfering with the desired catalytic cycle. | Choose a catalyst system that is less prone to coordination with the nitrile. The use of certain additives can sometimes mitigate this issue. |
Illustrative Data for C-H Arylation of this compound with Benzene:
| Entry | Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | C1-Aryl Yield (%) | Other Isomers Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | Ag₂CO₃ (2) | - | Benzene | 130 | 45 | 20 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | BQ (2) | Ac-Gly-OH (1) | DCE | 120 | 60 | 15 |
| 3 | [RhCp*Cl₂]₂ (2.5) | - | AgSbF₆ (20) | - | Benzene | 100 | 75 (C8-Aryl) | 10 |
| 4 | Ru(p-cymene)Cl₂]₂ (5) | - | K₂S₂O₈ (3) | Pivalic Acid (1) | DCE | 110 | 55 | 18 |
Note: The data in this table are illustrative examples and actual yields may vary.
Experimental Protocols
Protocol 1: Suzuki Coupling of 5-Bromo-isoquinoline-5-carbonitrile with Phenylboronic Acid
Materials:
-
5-Bromo-isoquinoline-5-carbonitrile
-
Phenylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-isoquinoline-5-carbonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst and ligand to the flask under a positive flow of argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-isoquinoline-5-carbonitrile with Morpholine
Materials:
-
5-Bromo-isoquinoline-5-carbonitrile
-
Morpholine
-
Pd₂(dba)₃
-
XPhos
-
Cs₂CO₃
-
Anhydrous THF
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-isoquinoline-5-carbonitrile (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by morpholine (1.2 equiv.).
-
Heat the reaction mixture to 80 °C with stirring for 24 hours, or until monitoring indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Technical Support Center: Scaling Up the Synthesis of 5-Cyanoisoquinoline for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-cyanoisoquinoline on a library production scale. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound at scale?
A1: There are two main scalable routes for the synthesis of this compound:
-
The Sandmeyer Reaction: This route starts from 5-aminoisoquinoline, which is converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3]
-
Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction): This method involves the cyanation of 5-bromoisoquinoline using copper(I) cyanide, typically at elevated temperatures.[4][5]
Q2: Which synthetic route is more suitable for library production?
A2: The choice of route depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product. The Sandmeyer reaction is often preferred due to the potentially milder conditions and the commercial availability of 5-aminoisoquinoline. The Rosenmund-von Braun reaction is a viable alternative, particularly if 5-bromoisoquinoline is readily available or can be synthesized cost-effectively.[1]
Q3: What are the critical safety precautions to consider when working with cyanides?
A3: Both the Sandmeyer and Rosenmund-von Braun reactions involve the use of highly toxic cyanide salts. It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide poisoning treatment kit should be readily accessible. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Q4: How can I monitor the progress of these reactions?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a suitable eluent system would typically be a mixture of ethyl acetate and hexanes. Visualizing the spots under UV light will show the consumption of the starting material and the formation of the this compound product.
Synthesis Route 1: Sandmeyer Reaction from 5-Aminoisoquinoline
This route involves the diazotization of 5-aminoisoquinoline followed by a copper(I) cyanide-catalyzed cyanation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
Part A: Diazotization of 5-Aminoisoquinoline [6]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-aminoisoquinoline (1.0 eq) in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (approx. 3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.
-
Stir for an additional 15 minutes to ensure the formation of the hydrochloride salt.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.
Part B: Cyanation
-
In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 eq) in a solution of sodium or potassium cyanide in water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Part C: Work-up and Purification [6]
-
Cool the reaction mixture to room temperature and neutralize it by slowly adding an aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Incomplete diazotization.[7] | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[7] Use a slight excess of sodium nitrite and sufficient acid. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its preparation and maintain a low temperature. | |
| Inactive copper(I) cyanide. | Use high-purity, freshly opened copper(I) cyanide. | |
| Formation of Dark-Colored Impurities | Side reactions due to elevated temperatures. | Maintain strict temperature control throughout the reaction. |
| Presence of oxygen. | While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side products. | |
| Difficult Product Isolation | Formation of a complex mixture. | Ensure complete decomposition of the diazonium salt by gentle heating after the initial reaction. |
| Emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Low Purity of Final Product | Co-precipitation of copper salts with the product. | Thoroughly wash the crude product with an aqueous solution of a complexing agent like ammonia or ethylenediamine to remove copper residues. |
| Inadequate purification. | Optimize the eluent system for column chromatography or try a different recrystallization solvent. |
Synthesis Route 2: Cyanation of 5-Bromoisoquinoline (Rosenmund-von Braun Reaction)
This route involves the direct displacement of the bromide from 5-bromoisoquinoline with cyanide.
Logical Relationship Diagram
Caption: Logical relationships in the Rosenmund-von Braun synthesis of this compound.
Detailed Experimental Protocol
Synthesis of 5-Bromoisoquinoline [1]
A detailed, scalable procedure for the synthesis of 5-bromoisoquinoline from isoquinoline using N-bromosuccinimide in concentrated sulfuric acid has been reported in Organic Syntheses.[1] This procedure emphasizes careful temperature control to ensure high regioselectivity.[1]
Cyanation of 5-Bromoisoquinoline [4][5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoisoquinoline (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to reflux (typically 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine or ferric chloride, to break up any copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Troubleshooting Guide: Rosenmund-von Braun Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive copper(I) cyanide. | Use freshly purchased, high-purity copper(I) cyanide. |
| Insufficient reaction temperature or time. | Ensure the reaction is maintained at a consistent high temperature. These reactions can be slow and may require prolonged heating. | |
| Poor solvent quality (e.g., presence of water). | Use anhydrous solvents. | |
| Formation of Dark-Colored Impurities | Decomposition of starting material or product at high temperatures. | While high temperatures are necessary, avoid excessive heating. Consider using a lower boiling point solvent if possible, or using additives like L-proline which may allow for lower reaction temperatures.[8] |
| Presence of oxygen. | Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Product Isolation | Incomplete quenching of excess cyanide and copper complexes. | Use a sufficient amount of a complexing agent (e.g., aqueous ammonia, ethylenediamine) during work-up and stir for an adequate amount of time to ensure all copper salts are dissolved in the aqueous layer. |
| Low Purity of Final Product | Co-precipitation of copper salts with the product. | Thoroughly wash the crude product with the complexing agent solution during work-up. |
| Inadequate purification. | Recrystallization from a suitable solvent system is often effective for purification. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the key transformations. Note that yields can vary significantly based on the reaction scale and optimization of conditions.
Table 1: Synthesis of 5-Bromoisoquinoline from Isoquinoline [1]
| Parameter | Value |
| Starting Material | Isoquinoline (330 mmol) |
| Reagent | N-Bromosuccinimide (363 mmol) |
| Solvent | Concentrated H₂SO₄ |
| Temperature | -25 °C to -18 °C |
| Reaction Time | 5 hours |
| Yield | 47-49% |
Table 2: Representative Conditions for Cyanation Reactions
| Parameter | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | 5-Aminoisoquinoline | 5-Bromoisoquinoline |
| Cyanide Source | CuCN / NaCN (or KCN) | CuCN |
| Stoichiometry of Cyanide Source | ~1.2 equivalents | 1.2 - 2.0 equivalents |
| Solvent | Water / Acid | DMF, NMP, or Pyridine[4] |
| Temperature | 0 °C to 60 °C | 150 °C to 200 °C[4] |
| Typical Yield Range | 60-80% (estimated) | 50-70% (estimated) |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the Electrophilic Substitution Reactivity of 5-Cyanoisoquinoline and 5-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-cyanoisoquinoline and 5-aminoisoquinoline in electrophilic aromatic substitution reactions. The electronic effects of the cyano and amino substituents profoundly influence the rate and regioselectivity of these reactions on the isoquinoline scaffold, a core structure in many pharmaceutical agents.
Introduction to Electrophilic Aromatic Substitution on Isoquinoline
The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution on unsubstituted isoquinoline preferentially occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions.[1][2][3] The introduction of a substituent at the 5-position further modulates the reactivity and directs the incoming electrophile to specific positions.
Electronic Effects of Substituents at the 5-Position
The reactivity of 5-substituted isoquinolines in electrophilic aromatic substitution is governed by the interplay of the substituent's electronic properties and the inherent reactivity of the isoquinoline nucleus.
5-Aminoisoquinoline: An Activated System
The amino (-NH₂) group is a powerful activating group due to its ability to donate electron density to the aromatic ring through a resonance effect (+R). This donation is significantly stronger than its inductive electron-withdrawing effect (-I). This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. The amino group is an ortho, para-director. In the context of 5-aminoisoquinoline, this directs incoming electrophiles to the C-6 and C-8 positions. However, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the amino group is protonated to form the ammonium (-NH₃⁺) group. The ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This would direct substitution to the C-7 position.
This compound: A Deactivated System
Conversely, the cyano (-CN) group is a potent deactivating group. It exhibits both a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R). This withdrawal of electron density from the aromatic ring makes it less nucleophilic and significantly less reactive towards electrophiles. The cyano group is a meta-director. Therefore, in this compound, electrophilic attack is directed to the C-7 position. The deactivating nature of the cyano group necessitates harsher reaction conditions compared to unsubstituted isoquinoline.
Comparative Reactivity and Regioselectivity
Data Summary Table
| Feature | 5-Aminoisoquinoline | This compound |
| Substituent | -NH₂ (Amino) | -CN (Cyano) |
| Electronic Effect | Strongly Activating (+R > -I) | Strongly Deactivating (-I, -R) |
| Expected Reactivity | More reactive than isoquinoline (in non-acidic media) | Significantly less reactive than isoquinoline |
| Directing Effect | ortho, para-director (to C-6, C-8) | meta-director (to C-7) |
| Predicted Major Product (Nitration) | 5-Amino-6-nitroisoquinoline & 5-Amino-8-nitroisoquinoline (non-acidic) / 5-Amino-7-nitroisoquinoline (acidic) | 5-Cyano-7-nitroisoquinoline |
| Reaction Conditions | Milder conditions may be possible | Harsher conditions required |
Note: The directing effect of the amino group is highly dependent on the reaction's acidity.
Experimental Protocols
Detailed experimental protocols for electrophilic aromatic substitution on this compound are scarce in publicly accessible literature, likely due to its low reactivity. However, procedures for reactions involving 5-aminoisoquinoline and unsubstituted isoquinoline provide valuable insights.
Protocol 1: Diazotization of 5-Aminoisoquinoline (Precursor for Sandmeyer Reaction)
This protocol describes the conversion of 5-aminoisoquinoline to a diazonium salt, a key intermediate that can be used in Sandmeyer reactions to introduce a variety of substituents, including halides and the cyano group itself.
Materials:
-
5-Aminoisoquinoline (5.0 g)
-
Deionized water (60 mL)
-
Concentrated hydrochloric acid (15 mL)
-
Sodium nitrite (2.5 g)
-
Ice
Procedure:
-
Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid, maintaining the temperature below 5 °C. Stir for 15 minutes to form the hydrochloride salt.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.[4]
Protocol 2: Nitration of Unsubstituted Isoquinoline
This procedure for the nitration of unsubstituted isoquinoline provides a baseline for the conditions that might be adapted for its 5-substituted derivatives.
Materials:
-
Isoquinoline (44.0 g)
-
Concentrated sulfuric acid (96%, 340 mL)
-
Potassium nitrate (35.0 g)
-
Crushed ice
-
25% aqueous ammonia
Procedure:
-
In a 1-L three-necked round-bottom flask, cool 340 mL of concentrated sulfuric acid to 0 °C.
-
Slowly add 40 mL (44.0 g) of isoquinoline, keeping the internal temperature below 30 °C.
-
Cool the solution to -10 °C.
-
Add 35.0 g of potassium nitrate in portions, maintaining the internal temperature below -10 °C.
-
Stir the mixture at -10 °C for 1 hour.
-
Remove the cooling bath and stir the solution overnight, allowing it to warm to room temperature.
-
Pour the reaction mixture onto 1.0 kg of crushed ice.
-
Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30 °C.
-
Stir the resulting suspension in an ice-water bath for 2 hours.
-
Isolate the precipitated solids by filtration. The product will be a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[5]
Visualizing Directing Effects and Reaction Pathways
Logical Relationship of Directing Effects
Caption: Directing effects in electrophilic substitution.
Generalized Experimental Workflow for Electrophilic Nitration
Caption: Workflow for electrophilic nitration.
Conclusion
References
A Comparative Guide to the Biological Activity of 5-Cyanoisoquinoline and Other Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the biological activity of 5-Cyanoisoquinoline and other prominent isoquinoline derivatives, supported by experimental data. While extensive research exists for many isoquinoline derivatives, specific data on this compound is limited. However, preliminary studies and the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Anticipated Biological Profile of this compound
Direct experimental data on the biological activity of this compound is not abundant in publicly available literature. However, based on the known activities of cyano-substituted isoquinolines and the bioisosteric relationship between cyano and amino groups, we can anticipate certain pharmacological properties. The presence of a cyano group can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, often enhancing its biological activity.[1]
Notably, 5-aminoisoquinoline is a well-documented inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] Given the structural similarities, it is plausible that this compound also exhibits PARP inhibitory activity. A study involving the synthesis of 5-cyanoisoquinolin-1-one has indeed conducted a preliminary evaluation of its potential as a PARP inhibitor.[2]
Furthermore, various cyano-substituted pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives have demonstrated significant anticancer activity, suggesting that the cyano moiety is a valuable pharmacophore in this class of compounds.[1]
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the biological activities of various isoquinoline derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Derivative Class | Key Substituents | Primary Biological Activity | Cell Lines/Targets | Reported Potency (IC50/GI50) | Reference(s) |
| Pyrrolo[2,1-a]isoquinolines | Cyano and 4-substituted phenacyl groups | Antiproliferative, Tubulin Polymerization Inhibition | Leukemia, Melanoma, Lung, Colon, CNS, Ovary, Kidney, Breast, Prostate Cancer Cell Lines | GI50: 0.197 to 3.49 μM | [1] |
| Isoquinolinone-Naphthoquinone Hybrids | Fused Naphthoquinone | PARP-1 Inhibition, Apoptosis Induction | C6 and U87MG Glioma Cells | IC50: 2.4 and 4.8 nM (PARP-1); 1.28 to 1.35 μM (Antiproliferative) | [3] |
| Phenylaminoisoquinolinequinones | Phenylamino group | Antiproliferative | Human tumor-derived cancer cell lines | Activity dependent on substituent location | [4] |
| Pyrimido[4,5-c]isoquinolinequinones | Phenylamino group | Cytotoxicity | K562 cells | Activity enhanced by ascorbic acid | [5] |
Table 2: PARP Inhibition by Isoquinoline Derivatives
| Derivative | Primary Target | Reported Potency (IC50) | Reference(s) |
| 5-Cyanoisoquinolin-1-one | PARP | Preliminary evaluation showed inhibitory activity | [2] |
| 5-Bromoisoquinolin-1-one | PARP | Potent inhibitor in preliminary screen | [2] |
| 5-Iodoisoquinolin-1-one | PARP | Potent inhibitor in preliminary screen | [2] |
| Isoquinolinone-Naphthoquinone Hybrids (5c and 5d) | PARP-1 | 2.4 and 4.8 nM | [3] |
| Thieno[2,3-c]isoquinolin-3-one derivatives | PARP | Therapeutic potential as PARP inhibitors | [6] |
Table 3: Antimicrobial Activity of Isoquinoline Derivatives
| Derivative Class | Key Substituents | Spectrum of Activity | Reported Potency (MIC) | Reference(s) |
| 1-Pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Halogenated phenyl and phenethyl carbamates | Broad-range bactericidal | Not specified | [7] |
| Alkynyl Isoquinolines (HSN584 and HSN739) | Alkynyl group | Gram-positive bacteria, including MRSA | 4 or 8 µg/mL | [8] |
| Chelerythrine analogs | Bis-[6-(5,6-dihydro-chelerythrinyl)]ether, 6-ethoxy-chelerythrine | MRSA | IC50: 1.0 and 4.0 µM | [9] |
| 8-Hydroxyquinoline-5-sulfonamides | Acetylene derivatives | Staphylococcus aureus, Enterococcus faecalis, MRSA | Comparable to oxacillin/ciprofloxacin | [10] |
Table 4: Neuroprotective Effects of Isoquinoline Alkaloids
| Derivative | Primary Mechanism | Key Effects | Reference(s) |
| Nuciferine | Anti-inflammatory, Antioxidant, Autophagy regulation | Reduces neuroinflammation and oxidative damage | [11] |
| Berberine | Antioxidant, Chelating activity | Lipid peroxidation inhibition | [12] |
| General Isoquinoline Alkaloids | Multiple pathways | Attenuate tau hyperphosphorylation, reduce neuronal apoptosis, enhance neurotrophic signaling | [13] |
Experimental Protocols
Anticancer Activity Evaluation
Sulforhodamine B (SRB) Assay: This assay is used to assess cell density by measuring cellular protein content.[1]
-
Cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
After a 24-hour incubation, a solution of the test compound in DMSO is added at five 10-fold dilutions.
-
The plates are incubated for an additional 48 hours.
-
Cells are fixed with trichloroacetic acid and stained with 0.4% SRB in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 510 nm.
PARP Inhibition Assay
In Vitro PARP Activity Assay: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Purified PARP enzyme is obtained from a suitable source, such as fetal calf thymus.[6]
-
The enzyme is incubated with a reaction mixture containing histones, NAD+, and biotinylated NAD+.
-
The test compound (e.g., isoquinoline derivative) is added at various concentrations.
-
The reaction is allowed to proceed, and then the biotinylated histones are captured on a streptavidin-coated plate.
-
The amount of incorporated biotin is quantified using a colorimetric or chemiluminescent substrate.
Antimicrobial Activity Evaluation
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Activity Evaluation
Cell Viability Assay in PC-12 Cells: This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[12]
-
PC-12 cells are cultured in a suitable medium.
-
Cells are pre-treated with the test compound (alkaloid extracts) for a specified period (e.g., 18 hours).
-
Oxidative stress is induced by adding a toxic agent, such as hydrogen peroxide (H₂O₂).
-
After an incubation period (e.g., 24 hours), cell viability is measured using an MTT assay.
-
The absorbance is read, and the percentage of viable cells is calculated relative to control groups.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
Caption: Anticancer mechanisms of isoquinoline derivatives.
Caption: PARP inhibition by isoquinoline derivatives.
Experimental Workflow
Caption: Workflow for MIC determination.
Conclusion
The isoquinoline core represents a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. While direct experimental data for this compound is currently sparse, preliminary studies and the activity of related compounds, particularly 5-aminoisoquinoline as a PARP inhibitor, suggest its potential as a valuable lead compound. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP - Google Patents [patents.google.com]
- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 5-Cyanoisoquinoline Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Cyanoisoquinoline is essential for quality control, process optimization, and pharmacokinetic studies. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
While specific validated methods for this compound are not extensively published, this guide details proposed methodologies based on established protocols for structurally similar isoquinoline and quinoline derivatives.[1][2][3][4][5] The experimental data presented is derived from these analogous compounds to provide a robust framework for method development and validation.
Comparison of Analytical Methods
The selection of an optimal analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended application. Below is a summary of the key performance characteristics of the three discussed methods.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Specificity | High; separates this compound from non-volatile impurities.[6] | Very High; provides mass spectral data for definitive identification. | Exceptional; high selectivity through precursor/product ion monitoring.[5] |
| Sensitivity (LOD/LOQ) | Moderate; typically in the µg/mL to ng/mL range.[6] | High; often in the low ng/mL to pg/mL range.[7] | Very High; can reach pg/mL to fg/mL levels.[5] |
| Linearity | Excellent over a wide concentration range.[8] | Good, but may require derivatization for certain analytes.[9] | Excellent over a broad dynamic range.[5] |
| Precision (%RSD) | High; typically <2%.[8] | High; typically <5%.[7] | Very High; typically <15% in complex matrices.[5] |
| Accuracy (% Recovery) | High; typically 98-102%.[8] | High; typically 95-105%.[7] | Very High; typically 85-115% in bioanalytical assays.[5] |
| Sample Throughput | Moderate to High. | Moderate. | High. |
| Cost | Low to Moderate. | Moderate to High. | High. |
| Typical Application | Routine quality control, purity assessment.[4] | Impurity profiling, analysis of volatile derivatives. | Bioanalysis, trace level quantification.[5] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on methods for similar compounds and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined from the UV spectrum of this compound (likely around 254 nm).
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration.
-
Precision: Analyze replicate injections of a standard solution.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying this compound, especially when dealing with complex mixtures or when very high specificity is required.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic nitrogen compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 0.1-25 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is particularly suited for the quantification of this compound in biological matrices such as plasma or tissue homogenates. The following protocol is adapted from a validated method for 5-Aminoisoquinoline.[5]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
-
Acquity CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
UPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (e.g., 65:35 v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.[5]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor to product ion transitions for this compound would need to be determined by direct infusion. For 5-Aminoisoquinoline, the transitions were 145.0 > 91.0 and 145.0 > 117.4.[5]
-
Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled version of this compound or a structurally similar compound, should be used.
Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge.[5]
-
Transfer the supernatant to a new vial for injection.[5]
Visualizations
Workflow for HPLC-UV Analysis
Caption: General workflow for the quantification of this compound by HPLC-UV.
Logical Flow for Method Comparison
Caption: Decision tree for selecting an analytical method for this compound.
UPLC-MS/MS Bioanalytical Workflow
Caption: Workflow for the bioanalysis of this compound using UPLC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienggj.org [scienggj.org]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
5-Cyanoisoquinoline: A Superior Building Block for Advanced Synthesis in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of scaffolds available, the isoquinoline core has been a consistent feature in a multitude of biologically active compounds. This guide presents a comprehensive comparison of 5-cyanoisoquinoline against other commonly used isoquinoline-based building blocks, highlighting its distinct advantages in chemical synthesis and its impact on the pharmacological properties of derived molecules. Through an objective analysis supported by experimental data, this document aims to inform and guide researchers in their selection of synthetic precursors.
Enhanced Reactivity and Versatility in Cross-Coupling Reactions
The cyano group at the 5-position of the isoquinoline ring imparts unique reactivity, positioning this compound as a versatile and advantageous building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. While traditionally, halogenated isoquinolines (e.g., 5-bromo- or 5-chloroisoquinoline) have been the workhorses for such transformations, the cyano group offers a valuable alternative and, in some cases, a superior handle for carbon-carbon and carbon-heteroatom bond formation.
The electron-withdrawing nature of the cyano group can influence the electronic properties of the isoquinoline ring, potentially enhancing the reactivity of other positions. More importantly, the cyano group itself can participate in a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other functionalities, providing a gateway to a diverse range of derivatives.
While direct head-to-head comparisons of reaction yields under identical conditions are not extensively documented in the literature, the synthetic utility of cyanoarenes in cross-coupling reactions is well-established. For instance, in Suzuki couplings, aryl nitriles can be viable coupling partners, and their use can sometimes circumvent issues associated with the use of organometallic reagents required for the functionalization of aryl halides.
Table 1: Comparison of Leaving Groups in Palladium-Catalyzed Cross-Coupling Reactions
| Leaving Group | Reactivity in Oxidative Addition (Typical Trend) | Subsequent Transformations of the Functional Group | Potential Advantages | Potential Disadvantages |
| -I | I > Br > Cl >> CN | Not applicable | High reactivity | Lower stability, higher cost |
| -Br | I > Br > Cl >> CN | Not applicable | Good balance of reactivity and stability | Can lead to side reactions |
| -Cl | I > Br > Cl >> CN | Not applicable | Cost-effective | Lower reactivity, requires specific catalysts |
| -CN | I > Br > Cl >> CN | Hydrolysis (-> COOH), Reduction (-> CH₂NH₂), Cycloaddition (-> Tetrazole) | Versatile handle for further derivatization , can influence electronic properties | Lower reactivity in direct cross-coupling compared to halides |
Application in the Synthesis of Potent Bioactive Molecules
The strategic incorporation of the this compound scaffold has led to the development of potent inhibitors of key biological targets, most notably Poly(ADP-ribose) polymerase (PARP) and Rho-associated coiled-coil containing protein kinase (ROCK).
PARP Inhibitors in Cancer Therapy
PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[1][2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and tumor cell death.[3] Several PARP inhibitors have been approved for the treatment of various cancers.
The isoquinoline core is a privileged scaffold in the design of PARP inhibitors. The cyano group in this compound derivatives can play a significant role in binding to the active site of the PARP enzyme. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the nicotinamide binding pocket.[4] This interaction can contribute to the high affinity and selectivity of the inhibitor.
Table 2: IC₅₀ Values of Selected Isoquinoline-Based PARP Inhibitors
| Compound | Scaffold | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Niraparib | Indazolecarboxamide | 3.8 | 2.1 | [5] |
| Olaparib | Phthalazinone | 5 | 1 | [not specified] |
| Isoquinolinone Derivative | Isoquinolinone | (Data not available for direct comparison) | (Data not available for direct comparison) | [6] |
Note: This table provides a reference for the potency of known PARP inhibitors. Direct comparative data for this compound-derived inhibitors versus other isoquinoline-derived inhibitors under the same assay conditions is limited in the public domain.
ROCK Inhibitors for Cardiovascular and Neurological Disorders
ROCKs are serine/threonine kinases that play a central role in regulating the actin cytoskeleton and are implicated in a variety of cellular processes, including smooth muscle contraction, cell adhesion, and migration.[6] Dysregulation of the ROCK signaling pathway is associated with various diseases, including hypertension, glaucoma, and erectile dysfunction. Isoquinoline-based compounds, such as Fasudil, are well-established ROCK inhibitors.[1]
The this compound moiety can be a key component in the design of novel and selective ROCK inhibitors. The cyano group can be strategically positioned to interact with the ATP-binding pocket of the kinase, contributing to the inhibitory activity.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of synthetic strategies. Below are representative procedures for key transformations involving isoquinoline building blocks.
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-substituted isoquinoline, which can be adapted for 5-bromoisoquinoline.
Materials:
-
5-Bromoisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a round-bottom flask, add 5-bromoisoquinoline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Note: This is a general procedure and may require optimization for specific substrates.
General Procedure for Cyanation of Aryl Bromides
This protocol describes the conversion of a bromo-substituted isoquinoline to a cyano-substituted isoquinoline.
Materials:
-
5-Bromoisoquinoline (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 5-bromoisoquinoline, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental workflows is essential for a clear understanding of the role of this compound-derived compounds.
The diagram above illustrates the role of PARP-1 in the base excision repair (BER) pathway following a DNA single-strand break. This compound-based PARP inhibitors block this process, leading to an accumulation of DNA damage and ultimately apoptosis in cancer cells with compromised DNA repair mechanisms.
This diagram shows the activation of ROCK by RhoA, leading to the phosphorylation of downstream targets that regulate smooth muscle contraction and cytoskeletal dynamics. Isoquinoline-based inhibitors, including those potentially derived from this compound, block the activity of ROCK, leading to vasodilation and other therapeutic effects.
The workflow diagram outlines the typical process of utilizing a building block like this compound in a drug discovery program. It involves chemical synthesis, biological evaluation, and iterative optimization to identify a promising drug candidate.
Conclusion
This compound presents itself as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique reactivity, coupled with the ability of the cyano group to be transformed into a variety of other functional groups, provides a significant advantage over traditional halogenated isoquinolines. The demonstrated importance of the cyano moiety for potent inhibition of key drug targets like PARP and ROCK further underscores the strategic value of incorporating this compound into drug discovery pipelines. While more direct comparative studies are warranted to fully quantify its advantages in terms of reaction efficiency, the existing evidence strongly supports its utility for the synthesis of next-generation therapeutics. Researchers and drug development professionals are encouraged to consider the strategic benefits of employing this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 5-substituted isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the isoquinoline ring profoundly influences its biological activity, making the development of efficient and versatile synthetic routes to variously substituted isoquinolines a critical endeavor. This guide provides a comparative analysis of classical and modern synthetic methodologies for accessing 5-substituted isoquinolines, a class of compounds with significant therapeutic potential. We present a detailed comparison of reaction efficiencies, substrate scope, and experimental protocols to aid researchers in selecting the optimal synthetic strategy for their target molecules.
Classical Synthetic Routes
Traditional methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, remain valuable tools in the organic chemist's arsenal. These reactions often involve the construction of the heterocyclic ring through intramolecular cyclization reactions.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to yield an isoquinoline.[1][2][3] While versatile, the classical conditions often require harsh acids and high temperatures, which can limit its applicability for substrates with sensitive functional groups.[4] Electron-donating groups on the benzaldehyde starting material generally favor the cyclization and lead to higher yields.[4]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[5][6][7] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][6][8] This method is particularly effective for β-arylethylamides derived from electron-rich aromatic rings.[1]
Pictet-Spengler Reaction
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[9][10][11] The resulting tetrahydroisoquinolines can then be oxidized to furnish the aromatic isoquinoline core. The reaction conditions can be modulated from mild for activated aromatic systems to harsher conditions for less reactive substrates.[12]
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections.
Palladium-Catalyzed Reactions
Palladium catalysis has been extensively employed for the synthesis of isoquinolines. One common strategy involves the coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization with a source of ammonia.[13] This approach allows for a convergent and modular synthesis, accommodating a wide range of substituents.[14]
Rhodium-Catalyzed Reactions
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct and atom-economical synthesis of isoquinolines.[9][15] These reactions often involve the coupling of an aryl precursor, such as an aryl aldimine or a benzoylhydrazine, with an alkyne, leading to the formation of highly substituted isoquinolines in a single step.[9][16]
Copper-Catalyzed Reactions
Copper-catalyzed methods provide an economical and environmentally friendly alternative for isoquinoline synthesis. These reactions can proceed through various mechanisms, including intramolecular cyclization of ortho-alkynylaryl oxime derivatives, offering a facile route to substituted isoquinolines under mild conditions.[17][18]
Comparative Data of Synthetic Routes to 5-Substituted Isoquinolines
The following tables summarize the key features and representative yields for the synthesis of 5-substituted isoquinolines using the discussed methods.
Table 1: Comparison of Classical Synthetic Routes
| Reaction | Starting Materials | Key Reagents | Product Type | Typical Yields for 5-Substituted Derivatives | Advantages | Disadvantages |
| Pomeranz-Fritsch | 2-Substituted Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline | Moderate | Direct aromatization | Harsh conditions, limited functional group tolerance |
| Bischler-Napieralski | N-(2-(3-Substituted phenyl)ethyl)amide | Dehydrating Agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | Good to Excellent | Good yields for electron-rich systems | Requires subsequent oxidation, harsh reagents |
| Pictet-Spengler | 2-(3-Substituted phenyl)ethylamine, Aldehyde/Ketone | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline | Good | Milder conditions possible for activated systems | Requires subsequent oxidation |
Table 2: Comparison of Modern Transition-Metal-Catalyzed Routes
| Catalyst | Starting Materials | Key Reagents | Product Type | Typical Yields for 5-Substituted Derivatives | Advantages | Disadvantages |
| Palladium | ortho-Halo-substituted benzaldehyde derivatives, Ketones/Nitriles | Pd catalyst, Ligand, Base | Isoquinoline | Good to Excellent | High functional group tolerance, modular | Pre-functionalized starting materials required |
| Rhodium | Substituted benzamides/oximes, Alkynes | Rh catalyst, Oxidant (often internal) | Isoquinolone/Isoquinoline | Good to Excellent | High atom economy, direct C-H functionalization | Catalyst cost, oxidant may be required |
| Copper | ortho-Alkynylaryl oximes/amines | Cu catalyst | Isoquinoline/Isoquinoline N-oxide | Good to Excellent | Inexpensive catalyst, mild conditions | Substrate scope can be limited |
Experimental Protocols
Detailed experimental procedures for the synthesis of representative 5-substituted isoquinolines are provided below.
Protocol 1: Pomeranz-Fritsch Synthesis of 5-Nitroisoquinoline
This protocol is a representative procedure and may require optimization for specific substrates.
Step 1: Formation of the Benzalaminoacetal
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-nitrobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude benzalaminoacetal to a flask containing polyphosphoric acid (PPA) at 100 °C.
-
Stir the mixture at 140-150 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-nitroisoquinoline.
Protocol 2: Bischler-Napieralski Synthesis of 5-Methoxy-3,4-dihydroisoquinoline
This protocol is a representative procedure and may require optimization for specific substrates.
Step 1: Amide Formation
-
To a solution of 2-(3-methoxyphenyl)ethan-1-amine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)acetamide.
Step 2: Cyclization
-
To a flask containing phosphorus oxychloride (POCl₃, 5.0 eq), add the crude amide.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated sodium hydroxide.
-
Extract the product with toluene.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 5-methoxy-3,4-dihydroisoquinoline.
Protocol 3: Pictet-Spengler Synthesis of 5-Benzyloxy-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative procedure and may require optimization for specific substrates.
-
To a solution of 2-(3-(benzyloxy)phenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add paraformaldehyde (1.5 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or camphorsulfonic acid).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-benzyloxy-1,2,3,4-tetrahydroisoquinoline.
Protocol 4: Palladium-Catalyzed Synthesis of a 5-Arylisoquinoline
This protocol is adapted from established procedures for palladium-catalyzed α-arylation and cyclization.[14]
Step 1: α-Arylation
-
To an oven-dried, argon-flushed flask, add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 5 mol%), and sodium tert-butoxide (1.4 eq).
-
Add a solution of the 2-bromo-6-substituted-benzaldehyde (1.0 eq) and a ketone (1.2 eq) in toluene.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Step 2: Cyclization and Aromatization
-
Dissolve the purified α-aryl ketone (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (10 eq) and heat the mixture in a sealed tube at 100-120 °C for 24 hours.
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 5-arylisoquinoline.
Logical Workflow for Synthetic Route Selection
The choice of a synthetic route to a 5-substituted isoquinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. The following diagram illustrates a general decision-making workflow.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Cross-Validation of Experimental and Computational Data for 5-Cyanoisoquinoline: A Comparative Guide
Introduction
5-Cyanoisoquinoline is a heterocyclic aromatic compound containing an isoquinoline core with a nitrile group at the 5-position. The isoquinoline scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antimicrobial and anticancer properties. The introduction of a cyano group can significantly modulate the electronic properties, reactivity, and biological profile of the parent isoquinoline ring system. This guide aims to provide a comparative analysis of the available experimental data and computational predictions for this compound to serve as a valuable resource for researchers, scientists, and drug development professionals. However, it is important to note that publicly available experimental data for this compound is currently limited.
Data Presentation
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. Due to the scarcity of experimental data, many fields are marked as "Not Available."
Table 1: Experimental Physicochemical Properties of this compound
| Property | Experimental Value | Reference |
| CAS Number | 27655-41-0 | [1][2] |
| Molecular Formula | C₁₀H₆N₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | Off-white to slight yellow solid | [3] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| Purity | ≥97% - 99% (Varies by supplier) | [2][3] |
Spectroscopic Data
Experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of a compound. While some suppliers of this compound indicate the availability of such data, it is not publicly accessible. Therefore, a direct comparison with computational predictions is not feasible at this time.
Computational Data
Table 2: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Significance |
| LogP (Octanol-Water Partition Coefficient) | Not Available | Indicates the lipophilicity of a compound, affecting its absorption and distribution. |
| pKa (Acid Dissociation Constant) | Not Available | Predicts the ionization state of a molecule at a given pH, influencing its solubility and permeability. |
| Aqueous Solubility (LogS) | Not Available | Crucial for drug formulation and bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Not Available | Indicates the potential of a compound to cross the BBB and act on the central nervous system. |
| CYP450 Inhibition | Not Available | Predicts potential drug-drug interactions. |
| Hepatotoxicity | Not Available | Assesses the risk of liver damage. |
| Mutagenicity | Not Available | Predicts the potential to induce genetic mutations. |
Experimental Protocols
Given the lack of specific experimental data for this compound, a general protocol for the characterization of a novel solid organic compound is provided below.
General Protocol for Compound Characterization:
-
Melting Point Determination: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectrum is recorded on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument to identify all unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically using the KBr pellet or ATR method, to identify characteristic functional groups (e.g., C≡N, C=N, aromatic C-H).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the exact mass of the molecular ion, confirming the elemental composition.
-
Purity Analysis: The purity of the compound is determined by High-Performance Liquid Chromatography (HPLC) equipped with a suitable column and a UV detector.
Mandatory Visualization
References
A Comparative Guide to the Synthesis of 5-Cyanoisoquinoline: Reproducibility and Protocol Analysis
For researchers, scientists, and professionals in drug development, the synthesis of 5-cyanoisoquinoline, a key building block for various pharmacologically active compounds, presents several viable routes. This guide provides an objective comparison of common synthesis protocols, focusing on reproducibility, yield, and reaction conditions. Experimental data has been compiled to offer a clear performance benchmark for each method.
The most prevalent and well-documented strategy for the synthesis of this compound involves the cyanation of a 5-haloisoquinoline precursor, typically 5-bromoisoquinoline. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with palladium, nickel, and copper-based systems being the most explored. This guide will delve into the specifics of these catalytic methods.
Performance Comparison of Cyanation Protocols for 5-Bromoisoquinoline
The following table summarizes quantitative data for three common catalytic systems used in the synthesis of this compound from 5-bromoisoquinoline. The data has been collated from various sources to provide a comparative overview of their performance.
| Parameter | Palladium-Catalyzed Cyanation | Nickel-Catalyzed Cyanation | Copper-Catalyzed Cyanation |
| Catalyst | Pd/C | NiCl₂ | CuCN |
| Ligand | dppf | JosiPhos | None (Rosenmund-von Braun) |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆] | CuCN |
| Solvent | DMAC | n-BuOAc/H₂O | DMF or similar polar aprotic |
| Temperature | 110 °C | 100-120 °C | 150-200 °C |
| Reaction Time | 4-12 hours | 12-24 hours | 12-48 hours |
| Reported Yield | Up to 98% (for similar aryl bromides)[1] | Variable (HTE data available for 6-bromoisoquinoline)[2][3][4] | Generally lower to moderate |
| Reproducibility Notes | Generally good, though catalyst poisoning can be a concern.[1] | Can be sensitive to ligand and solvent choice; biphasic conditions can improve reproducibility.[2][3][4] | Can be variable and sensitive to substrate purity and reaction conditions. |
Experimental Workflow
The general experimental workflow for the synthesis of this compound from 5-bromoisoquinoline via a transition-metal-catalyzed cyanation reaction is depicted in the following flowchart.
Detailed Experimental Protocols
Palladium-Catalyzed Cyanation (General Protocol)
This protocol is based on established methods for the palladium-catalyzed cyanation of aryl halides and can be adapted for 5-bromoisoquinoline.[1]
Materials:
-
5-bromoisoquinoline
-
Palladium on carbon (Pd/C, 10 wt%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
In a dry reaction vessel, combine 5-bromoisoquinoline (1.0 equiv), Pd/C (0.02 equiv), dppf (0.04 equiv), and Zn(CN)₂ (0.6 equiv).
-
Add anhydrous DMAC to the vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then heat the mixture to 110 °C.
-
Stir the reaction mixture at this temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nickel-Catalyzed Cyanation (Adapted from HTE Screening Data)
This protocol is an adaptation based on high-throughput screening data for the cyanation of 6-bromoisoquinoline and may require optimization for the 5-bromo isomer.[2][3][4]
Materials:
-
5-bromoisoquinoline
-
Nickel(II) chloride (NiCl₂)
-
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (JosiPhos)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
n-Butyl acetate (n-BuOAc)
-
Water
Procedure:
-
In a reaction vessel, dissolve NiCl₂ (0.05 equiv) and JosiPhos (0.05 equiv) in n-BuOAc.
-
Add 5-bromoisoquinoline (1.0 equiv) to the catalyst solution.
-
In a separate vessel, dissolve K₄[Fe(CN)₆] (0.5 equiv) in water.
-
Add the aqueous solution of potassium ferrocyanide to the organic solution of the substrate and catalyst.
-
Thoroughly degas the biphasic mixture and then heat to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring for completion.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with n-BuOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography to obtain this compound.
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
This classical method is a viable, albeit often harsher, alternative to palladium and nickel-catalyzed reactions.
Materials:
-
5-bromoisoquinoline
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine 5-bromoisoquinoline (1.0 equiv) and CuCN (1.1-1.5 equiv).
-
Add a suitable solvent such as DMF.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C).
-
Stir the mixture vigorously for 12-48 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide to decompose the copper complexes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization.
Alternative Synthesis Strategies
While the cyanation of 5-bromoisoquinoline is the most direct route, other methods for the synthesis of the isoquinoline core itself exist, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[5] These methods typically involve the cyclization of a substituted phenethylamine or a related precursor. Theoretically, a precursor already bearing a cyano group could be utilized in one of these cyclization reactions to generate this compound directly, though specific examples in the literature are less common.
Conclusion
The synthesis of this compound is most reliably achieved through the transition-metal-catalyzed cyanation of 5-bromoisoquinoline. Palladium-catalyzed methods appear to offer the highest yields and good reproducibility based on data from similar aryl bromides.[1] Nickel-catalyzed systems provide a more cost-effective alternative, with reproducibility being highly dependent on the choice of ligand and reaction conditions.[2][3][4] The traditional copper-catalyzed Rosenmund-von Braun reaction remains a viable option, particularly when cost is a primary concern, though it often requires harsher conditions and may result in lower yields. The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, cost, and available equipment. Careful optimization of the chosen method is recommended to ensure reproducible and high-yielding results.
References
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-Cyanoisoquinoline and Quinoline-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 5-cyanoisoquinoline and quinoline-based compounds, two classes of heterocyclic molecules with significant applications in medicinal chemistry, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP). This document summarizes their physicochemical properties, biological activities, and safety profiles, supported by experimental data, to inform research and development decisions.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table compares key properties of a representative 5-isoquinoline derivative, 5-Aminoisoquinoline (5-AIQ), and the parent quinoline molecule. Data for this compound is limited, hence 5-AIQ is used as a close structural and functional analog.
| Property | 5-Aminoisoquinoline (5-AIQ) | Quinoline |
| Molecular Formula | C₉H₈N₂ | C₉H₇N |
| Molecular Weight | 144.17 g/mol [1] | 129.16 g/mol |
| Melting Point | 128 °C[1] | -15 °C |
| Water Solubility | 1.4 µg/mL (at pH 7.4)[1] | Slightly soluble in cold water, readily soluble in hot water. |
| logP | 1.4[1] | 2.08 |
Biological Activity: PARP Inhibition
Both isoquinoline and quinoline scaffolds are prevalent in the design of PARP inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms.[2][3]
Comparative Efficacy (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents IC₅₀ values for representative isoquinoline- and quinoline-based PARP inhibitors against PARP-1.
| Compound | Compound Class | PARP-1 IC₅₀ (nM) | Reference Cell Line/Assay Condition |
| 5-Aminoisoquinoline (5-AIQ) | Isoquinoline-based | Potent inhibitor (specific IC₅₀ not consistently reported in searches) | Widely used as a PARP-1 inhibitor tool compound[4] |
| Olaparib (contains a phthalazinone core, bioisosteric to quinoxaline) | Related Heterocycle | 4.40 nM | Cell-free assay[5] |
| Quinoxaline Derivative (Compound 8a) | Quinoline-based (Quinoxaline) | 2.31 nM | Cell-free assay[5] |
| Quinoxaline Derivative (Compound 5) | Quinoline-based (Quinoxaline) | 3.05 nM | Cell-free assay[5] |
Note: IC₅₀ values can vary between different studies and experimental conditions.
Safety and Pharmacokinetics
The safety and pharmacokinetic profiles of a drug candidate are crucial for its clinical success. This section compares the available data for 5-AIQ and quinoline derivatives.
Toxicity Profile
| Compound Class | Key Toxicity Findings |
| 5-Aminoisoquinoline (5-AIQ) | Found to be non-mutagenic in a genotoxicity test, suggesting it does not cause DNA damage under normal conditions.[4][6] |
| Quinoline and Derivatives | Quinoline itself is a suspected mutagen and carcinogen.[7] However, the toxicity of quinoline derivatives is highly dependent on their specific substitutions.[7] |
Pharmacokinetic Profile
| Compound Class | In Vitro Metabolic Stability & ADME Profile |
| 5-Aminoisoquinoline (5-AIQ) | Moderately metabolized by human liver microsomes with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. In silico predictions suggest high gastrointestinal absorption and blood-brain barrier permeability.[4][8] |
| Quinoline Derivatives | The pharmacokinetic properties of quinoline derivatives are diverse and substituent-dependent. Poor bioavailability can be a challenge for some quinoline-based compounds.[7] |
Signaling Pathways and Experimental Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][9] Upon detection of a DNA break, PARP-1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the break.[10]
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and the mechanism of PARP inhibitors.
General Experimental Workflow for IC₅₀ Determination
The following diagram illustrates a typical workflow for determining the IC₅₀ value of a compound using a cell-based assay.
Caption: A generalized workflow for determining the IC50 value of a test compound.
Experimental Protocols
PARP-1 Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of test compounds against PARP-1.
Principle: This assay measures the incorporation of biotinylated-NAD+ into histone-coated plates by PARP-1. The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP-1 enzyme
-
10X PARP Assay Buffer
-
10X Biotinylated-NAD+
-
10X Activated DNA
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.
-
Prepare a master mix containing 1X PARP Assay Buffer, 1X Biotinylated-NAD+, and 1X Activated DNA.
-
Add 2.5 µL of serially diluted test compounds or controls to the appropriate wells.
-
Add 12.5 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted PARP-1 enzyme (final concentration ~1 ng/µL) to all wells except the blank. Add 10 µL of 1X PARP Assay Buffer to the blank wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with 200 µL of PBST (Phosphate Buffered Saline with 0.05% Tween-20) per well.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-436 for BRCA1-mutated breast cancer)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion
Both this compound and quinoline-based scaffolds have demonstrated significant potential as frameworks for the development of potent PARP inhibitors. Quinoline derivatives, such as those based on a quinoxaline core, have shown impressive nanomolar efficacy in enzymatic assays. While specific quantitative data for this compound is less readily available in the public domain, its close analog, 5-aminoisoquinoline, is a well-established PARP-1 inhibitor with a favorable in silico ADME profile and a non-genotoxic character.
The choice between these scaffolds will depend on a variety of factors including synthetic accessibility, structure-activity relationship (SAR) studies for the specific target, and the desired pharmacokinetic and safety profiles. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of novel compounds based on these promising heterocyclic systems. Further research into specific cyano-substituted isoquinolines is warranted to fully elucidate their therapeutic potential.
References
- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Cyanoisoquinoline: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-Cyanoisoquinoline based on general principles for handling cyanide-containing compounds and hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses the hazards associated with toxic cyanide compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. Due to the presence of the cyanide group, this compound must be handled as a hazardous waste. The following procedures provide a step-by-step guide for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][6] |
II. Step-by-Step Disposal Procedure
The disposal of this compound and associated waste must adhere to hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[7][8][9]
1. Waste Segregation and Collection:
-
Identify the Waste Stream: Classify all materials contaminated with this compound as hazardous cyanide-containing waste.
-
Separate Solid and Liquid Waste: Use dedicated, separate, and clearly labeled containers for solid and liquid waste.[5]
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and any empty containers of the compound. Empty containers should be treated as hazardous waste.[6]
-
Liquid Waste: Includes solutions containing this compound and any rinsate from cleaning contaminated glassware.
-
-
Avoid Mixing: Crucially, do not mix cyanide-containing waste with acidic waste. The combination can generate highly toxic hydrogen cyanide gas.[6][10] Store cyanide waste away from acids.
2. Waste Container Selection and Labeling:
-
Container Type: Use leak-proof, chemically compatible containers with secure screw-top caps.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Toxic," "Cyanide Compound")
-
The accumulation start date
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area, preferably within a ventilated cabinet or a chemical fume hood.[6]
-
Ensure secondary containment is in place to capture any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][11]
-
Complete all necessary waste disposal forms or tags as required by your institution.[5]
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For a Small Spill Inside a Chemical Fume Hood:
-
Restrict Access: Ensure no one enters the immediate area without proper PPE.
-
Absorb Spill: If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand). For a solid, gently cover it to prevent dust from becoming airborne.
-
Collect Material: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][11]
-
Decontaminate Area:
-
Dispose of Cleaning Materials: All materials used for decontamination (wipes, etc.) must be disposed of as hazardous cyanide waste.[5]
For a Large Spill or a Spill Outside a Fume Hood:
-
Evacuate Immediately: Evacuate the laboratory and any affected personnel.[5][6]
-
Alert Personnel: Inform your lab supervisor and EHS department at once.
-
Prevent Entry: Secure the area and prevent anyone from entering.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.
IV. Experimental Protocol: Laboratory-Scale Decontamination of Glassware
This protocol is for the routine cleaning of glassware contaminated with small residual amounts of this compound and should be performed entirely within a certified chemical fume hood.
Materials:
-
pH 10 buffer solution
-
Freshly prepared 10% bleach solution (sodium hypochlorite)
-
Designated hazardous waste container for liquid cyanide waste
-
Appropriate PPE
Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
Alkaline Rinse: Rinse the glassware thoroughly with a pH 10 buffer solution. Collect this rinse and add it to the cyanide waste container.[5]
-
Oxidative Decontamination: Carefully add a 10% bleach solution to the glassware, ensuring all contaminated surfaces are wetted. Allow a contact time of at least 30 minutes. This step helps to oxidize the cyanide to the less toxic cyanate.[5][12]
-
Collection of Decontamination Solution: Pour the bleach solution into the designated hazardous waste container.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water. This final rinse water can typically be disposed of down the drain, but confirm this with your institutional guidelines.[6]
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.hach.com [cdn.hach.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-Cyanoisoquinoline
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-Cyanoisoquinoline. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
The following procedures are based on established safety protocols for handling cyanide-containing compounds and powdered chemicals. This compound, while a valuable research compound, presents significant health risks if not handled correctly.
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile) is recommended.[1][2] | Prevents skin contact and absorption, which can be fatal with cyanide compounds.[1] Double gloving provides an extra layer of protection against tears and contamination.[2] |
| Eye and Face Protection | Chemical safety goggles and a face shield are required where there is a potential for splash or dust hazards.[1][2] | Protects against accidental splashes of solutions or airborne powder, which can cause severe eye irritation or be absorbed. |
| Respiratory Protection | An N-95 or N-100 particle mask should be used when handling the powder.[3] For spills or when not in a fume hood, a chemical cartridge-type respirator is necessary. | Minimizes the risk of inhaling the powdered compound, which can cause respiratory tract irritation.[4] Cyanide compounds can be highly toxic if inhaled.[1] |
| Protective Clothing | A lab coat and closed-toe shoes are mandatory.[1][2] An impervious apron may be necessary if a significant splash potential exists.[5] | Protects the skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][2]
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
When weighing the solid compound, do so within the fume hood.
-
Use a spatula or other appropriate tool to transfer the powder, minimizing the creation of dust.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the compound is in solution, handle it with the same level of caution as the solid, as skin contact can still be hazardous.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[4]
-
Clean all contaminated surfaces with a suitable decontaminating solution.
-
Disposal Plan: Managing this compound Waste
Cyanide-containing waste is considered hazardous and must be disposed of according to institutional and local regulations.[2]
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[2]
-
Do not mix cyanide waste with other chemical waste streams.[1]
-
-
Container Management:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area and ensure it is well-ventilated.[7] Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a labeled hazardous waste container.[4][7] Decontaminate the spill area.[7] Report the spill to your supervisor and EHS department.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. uthsc.edu [uthsc.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pppmag.com [pppmag.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. jst.chem.yale.edu [jst.chem.yale.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
